Product packaging for 4-Aminooxane-4-carbonitrile(Cat. No.:CAS No. 50289-12-8)

4-Aminooxane-4-carbonitrile

Número de catálogo: B112695
Número CAS: 50289-12-8
Peso molecular: 126.16 g/mol
Clave InChI: RNLRIDPDRLEOSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Aminooxane-4-carbonitrile is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B112695 4-Aminooxane-4-carbonitrile CAS No. 50289-12-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-aminooxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLRIDPDRLEOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622203
Record name 4-Aminooxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-12-8
Record name 4-Aminooxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminooxane-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 4-Aminooxane-4-carbonitrile?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydropyran-4-carbonitrile, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. The structure is further characterized by the presence of both an amino and a nitrile group attached to the same carbon atom (C4). This geminal substitution pattern classifies it as an α-amino nitrile. The presence of these functional groups, combined with the three-dimensional conformational flexibility of the oxane ring, makes this compound a molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the synthesis of more complex molecules, including spirocyclic systems and substituted amino acids.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Predicted values offer initial guidance for handling and reaction planning.

PropertyValueSource
CAS Number 50289-12-8[1]
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol
Predicted Boiling Point 260.8 ± 40.0 °C (at 760 mmHg)
Predicted Density 1.11 ± 0.1 g/cm³
Predicted Refractive Index 1.494
Appearance Expected to be a solid at room temperature.General
Solubility Expected to have some solubility in polar organic solvents.General

Synthesis

The most plausible and documented method for the synthesis of this compound is a variation of the Strecker synthesis. This reaction involves the one-pot condensation of a ketone, a cyanide source, and an ammonia source. In this case, tetrahydropyran-4-one serves as the ketone precursor.

Experimental Protocol: Strecker Synthesis

The following protocol is adapted from a procedure described for the synthesis of the corresponding carboxylic acid, where the aminonitrile is a key intermediate.

Materials:

  • Tetrahydropyran-4-one

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Sodium cyanide (NaCN)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1 equivalent), ammonium carbonate (2.5-3 equivalents), ethanol, and deionized water. The solvent system is typically a 1:1 mixture of ethanol and water.

  • To this stirred suspension, carefully add sodium cyanide (1.5-2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4 hours.

  • After the reaction is complete, cool the mixture to approximately 5°C in an ice bath.

  • The product, this compound, is expected to precipitate as a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield the final compound.

Workflow Diagram:

Strecker_Synthesis reagents Tetrahydropyran-4-one, (NH₄)₂CO₃, NaCN, Ethanol, Water reaction Reaction (60-70°C, 3-4h) reagents->reaction cooling Cooling (5°C) reaction->cooling filtration Vacuum Filtration cooling->filtration washing Washing (Cold Water) filtration->washing drying Drying washing->drying product This compound drying->product

Figure 1. Workflow for the Strecker synthesis of this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the amino and nitrile functional groups, as well as the tetrahydropyran ring.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 4-aminooxane-4-carboxylic acid. This is a common transformation for α-amino nitriles.

  • Reduction of the Nitrile: The nitrile group can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford the corresponding diamine, 4-amino-4-(aminomethyl)oxane.

  • Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones.

  • Iminium Ion Formation: α-Amino nitriles can serve as precursors to iminium ions upon loss of the cyanide group, which can then be trapped by various nucleophiles.

Logical Relationship of Reactivity:

Reactivity start This compound hydrolysis Hydrolysis (Acid or Base) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction acylation Acylation start->acylation alkylation Alkylation start->alkylation product_acid 4-Aminooxane-4-carboxylic acid hydrolysis->product_acid product_diamine 4-Amino-4-(aminomethyl)oxane reduction->product_diamine product_amide N-acylated derivative acylation->product_amide product_alkylamine N-alkylated derivative alkylation->product_alkylamine

Figure 2. Key chemical transformations of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Oxane Protons: The protons on the tetrahydropyran ring would appear as complex multiplets in the region of approximately 1.5-4.0 ppm. The protons adjacent to the oxygen atom (at C2 and C6) would be the most downfield.

  • Amino Protons: The protons of the primary amine would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Oxane Carbons: The carbons of the tetrahydropyran ring would resonate in the aliphatic region. The carbons adjacent to the oxygen (C2 and C6) would be in the range of 60-70 ppm.

  • Quaternary Carbon (C4): The carbon atom bearing both the amino and nitrile groups would be a quaternary carbon and its chemical shift would be influenced by both substituents.

  • Nitrile Carbon: The carbon of the nitrile group would appear in the characteristic region for nitriles, typically around 120 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: The primary amine would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-N Stretching: The stretching of the C-N bond of the amine would be observed in the fingerprint region.

  • C≡N Stretching: A sharp, medium-intensity absorption band characteristic of a nitrile group would be expected around 2220-2260 cm⁻¹.

  • C-O Stretching: A strong absorption corresponding to the C-O-C ether linkage of the tetrahydropyran ring would be present in the 1050-1150 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 126.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the nitrile group (CN), the amino group (NH₂), or fragmentation of the tetrahydropyran ring.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound itself, the tetrahydropyran motif is a common scaffold in many biologically active compounds and approved drugs. Derivatives of tetrahydropyran have shown a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties. The α-amino nitrile functionality also provides a handle for the synthesis of novel amino acids and peptidomimetics, which are of great interest in drug discovery.

Given its structure, this compound could be a valuable starting material for the synthesis of libraries of compounds to be screened for various biological targets. Its potential to be converted into constrained α-amino acids makes it particularly relevant for the development of peptide-based therapeutics.

Potential Signaling Pathway Involvement (Hypothetical):

As a building block for novel chemical entities, derivatives of this compound could potentially interact with a wide range of biological signaling pathways. For instance, if incorporated into larger molecules, they could modulate protein-protein interactions, enzyme activity, or receptor binding. Without experimental data, any depiction of signaling pathway involvement would be purely speculative.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a synthetically accessible and versatile building block with potential applications in medicinal chemistry and drug discovery. Its chemical properties are defined by the α-amino nitrile functionality and the tetrahydropyran core. While detailed experimental characterization is not widely published, its synthesis via the Strecker reaction and its expected reactivity provide a solid foundation for its use in the development of novel chemical entities. Further research into the biological activities of its derivatives is warranted.

References

Technical Guide: 4-Aminooxane-4-carbonitrile (CAS 50289-12-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminooxane-4-carbonitrile, with the CAS number 50289-12-8, is a heterocyclic organic compound. Its structure, featuring a tetrahydropyran ring with both an amino and a nitrile group attached to the same carbon atom, makes it a valuable intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role as a building block in the development of more complex molecules.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 50289-12-8
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Density 1.111 g/cm³
Boiling Point 260.777 °C at 760 mmHg
Flash Point 111.515 °C
Refractive Index 1.494

Synthesis

The primary synthetic route to this compound is the Strecker synthesis . This well-established method for producing α-amino nitriles involves a one-pot, three-component reaction.

General Experimental Protocol: Strecker Synthesis of this compound

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood by qualified personnel.

Materials:

  • Tetrahydropyran-4-one

  • Ammonia (or an ammonium salt such as ammonium chloride)

  • A cyanide source (e.g., sodium cyanide or potassium cyanide)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • In a suitable reaction vessel, dissolve tetrahydropyran-4-one in the chosen solvent.

  • Add the ammonia source to the solution.

  • Cool the mixture in an ice bath and slowly add the cyanide source while maintaining the temperature.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction and perform an appropriate workup to isolate the crude this compound.

  • The product may be purified by recrystallization or column chromatography.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of other functionalized tetrahydropyran derivatives. A notable application is its use as a precursor for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine.

Experimental Workflow: Synthesis and Elaboration of this compound

The following diagram illustrates the synthetic pathway from a readily available starting material to this compound and its subsequent conversion to a diamine derivative.

G cluster_synthesis Synthesis of this compound cluster_elaboration Further Synthetic Elaboration start Tetrahydropyran-4-one reagents NH₃, NaCN (Strecker Reaction) start->reagents product This compound reagents->product intermediate This compound reduction Reduction (e.g., LiAlH₄) intermediate->reduction final_product 4-(Aminomethyl)tetrahydro- 2H-pyran-4-amine reduction->final_product

Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available research detailing the specific biological activity of this compound or its direct involvement in any signaling pathways. Its primary role appears to be that of a synthetic intermediate for the creation of more complex molecules that may be investigated for their therapeutic potential. Researchers interested in the biological effects of novel tetrahydropyran-based compounds may consider using this compound as a starting point for the synthesis of a library of derivatives for screening.

Conclusion

This compound is a valuable and versatile synthetic intermediate. While information on its direct biological activity is currently lacking, its utility as a building block for more complex and potentially bioactive molecules is evident. The straightforward synthesis via the Strecker reaction makes it an accessible compound for research and development in medicinal chemistry and drug discovery. Further investigation into the properties and applications of its derivatives is a promising area for future research.

A Technical Guide to the Structure Elucidation of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure elucidation of the novel compound 4-Aminooxane-4-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, analogous-based approach for its synthesis and characterization. The methodologies and expected data presented herein are based on well-established principles of organic chemistry and spectroscopic analysis of similar structures, such as aminocycloalkane carbonitriles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a central oxane ring substituted with both an amino and a nitrile group at the C4 position, presents a unique scaffold for the design of novel therapeutic agents. The elucidation of its precise chemical structure is a critical first step in understanding its physicochemical properties and biological activity. This guide details a proposed synthetic route and a comprehensive analytical workflow for the unambiguous determination of its structure.

Proposed Synthesis

The synthesis of this compound can be effectively achieved via a Strecker synthesis, a well-established method for the preparation of α-aminonitriles from ketones.[1][2][3] In this proposed route, tetrahydro-4H-pyran-4-one (4-oxooxane) serves as the ketone precursor.

Synthetic Pathway

The reaction proceeds in a one-pot, three-component manner, involving the reaction of 4-oxooxane with ammonia and a cyanide source, typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).[4][5]

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Ammonium chloride (1.2 eq)

  • Potassium cyanide (1.2 eq)

  • Ammonia solution (28-30%)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one in methanol.

  • Add a solution of ammonium chloride in water, followed by the dropwise addition of ammonia solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium cyanide in water to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Structure Elucidation Workflow

A combination of spectroscopic techniques is essential for the unambiguous structure elucidation of the synthesized compound.[6]

Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Strecker Synthesis purification Column Chromatography synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir nmr Nuclear Magnetic Resonance (¹H, ¹³C, DEPT) purification->nmr data_analysis Data Interpretation & Comparison ms->data_analysis ir->data_analysis nmr->data_analysis final_structure Final Structure Confirmation data_analysis->final_structure

Figure 2: Workflow for the structure elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0t4HH-2, H-6 (axial & equatorial)
~ 2.0 - 2.2m4HH-3, H-5 (axial & equatorial)
~ 1.8s (br)2H-NH₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 120-C≡N
~ 65C-2, C-6
~ 55C-4
~ 35C-3, C-5
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretch (primary amine)[7]
2950 - 2850StrongC-H stretch (aliphatic)
2260 - 2240Sharp, MediumC≡N stretch (nitrile)[8]
1650 - 1580MediumN-H bend (primary amine)[7]
1150 - 1050StrongC-O-C stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
126.08[M]⁺ (Molecular Ion)
111.06[M - NH₂]⁺
99.07[M - HCN]⁺
70.04[M - C₂H₄O]⁺ (Loss of ethylene oxide)

Conclusion

References

Spectroscopic Analysis of 4-Aminooxane-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the spectroscopic characterization of 4-Aminooxane-4-carbonitrile (CAS 50289-12-8). Despite a comprehensive search of scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound is not publicly available at the time of this report. This document, therefore, provides a theoretical framework for the expected spectroscopic data based on the known chemical structure of this compound and established principles of spectroscopic analysis for analogous compounds. Additionally, it outlines the standard experimental protocols for acquiring such data and presents a generalized workflow for spectroscopic analysis.

Introduction

This compound is a heterocyclic compound with the molecular formula C₆H₁₀N₂O. Its structure, featuring a saturated oxane ring with both an amino and a nitrile group attached to the same quaternary carbon, suggests potential applications in medicinal chemistry and materials science. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this molecule. This guide will discuss the anticipated features in NMR, IR, and MS spectra.

Predicted Spectroscopic Data

In the absence of experimental data, the following tables summarize the predicted spectroscopic characteristics for this compound based on its structure and data from similar aminonitrile compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 1.5 - 2.0m4H-CH₂- (oxane ring, positions 3 and 5)
~ 2.0 - 2.5s (broad)2H-NH₂
~ 3.5 - 4.0m4H-O-CH₂- (oxane ring, positions 2 and 6)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 30 - 40-CH₂- (oxane ring, positions 3 and 5)
~ 50 - 60Quaternary Carbon (-C(NH₂)(CN)-)
~ 60 - 70-O-CH₂- (oxane ring, positions 2 and 6)
~ 120 - 125-C≡N (nitrile)

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 3500Medium, DoubletN-H StretchPrimary Amine (-NH₂)
2850 - 3000Medium-StrongC-H StretchAliphatic C-H
~ 2240Medium-WeakC≡N StretchNitrile
1590 - 1650MediumN-H BendPrimary Amine (-NH₂)
1050 - 1150StrongC-O StretchEther (oxane ring)

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS) Fragmentation
m/zIon
126[M]⁺ (Molecular Ion)
111[M - NH₂]⁺
100[M - CN]⁺
98[M - C₂H₄]⁺ (from oxane ring fragmentation)

Ionization Method: Electron Ionization (EI)

General Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra would be acquired using a standard pulse sequence. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans would be averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired with proton decoupling. A wider spectral width of around 220 ppm would be used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) would be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds would be employed.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet would be placed in the sample holder of the FTIR spectrometer. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber would be recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal quality.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system, with an electron ionization (EI) source.

  • Sample Introduction: For GC-MS, the sample would be dissolved in a volatile solvent and injected into the gas chromatograph. For a direct insertion probe, a small amount of the solid sample would be placed in a capillary tube and introduced directly into the ion source.

  • Ionization: In the EI source, the sample molecules would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for structural elucidation is a critical process in chemical research. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow Sample Pure Sample of This compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Func_Groups Identify Functional Groups (-NH₂, -C≡N, C-O-C) IR->Func_Groups Mol_Weight Determine Molecular Weight and Formula MS->Mol_Weight Connectivity Determine Connectivity and Stereochemistry NMR->Connectivity Structure_Elucidation Structure Elucidation Func_Groups->Structure_Elucidation Mol_Weight->Structure_Elucidation Connectivity->Structure_Elucidation

Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic methods.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust theoretical foundation for its expected NMR, IR, and MS spectral characteristics. The outlined experimental protocols offer a standardized approach for the future acquisition of this data. The principles and workflows described herein are fundamental to the structural characterization of novel chemical entities and are essential for professionals in the fields of chemical research and drug development.

Physical and chemical properties of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties, experimental protocols, and biological activities of 4-Aminooxane-4-carbonitrile is limited. This guide provides available data and supplements it with information on closely related compounds and general chemical principles to offer a comprehensive overview for research and development purposes.

Introduction

This compound, also known as 4-aminotetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring.[1][2] The structure is further characterized by the presence of both an amino and a nitrile group attached to the same carbon atom (C4), classifying it as an α-aminonitrile.[3] α-Aminonitriles are versatile synthetic intermediates, notably serving as precursors for the synthesis of α-amino acids and various nitrogen-containing heterocycles.[4][5][6] The oxane moiety is a common scaffold in medicinal chemistry, often employed to improve physicochemical properties such as solubility. Given its structural motifs, this compound holds potential as a building block in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

Quantitative data for this compound is sparse and appears to be computationally predicted. The following table summarizes the available information.

PropertyValueSource
CAS Number 50289-12-8[1][7][8]
Chemical Formula C₆H₁₀N₂O[1][7]
Molecular Weight 126.16 g/mol [1]
Density 1.111 g/cm³[1]
Boiling Point 260.777 °C at 760 mmHg[1]
Flash Point 111.515 °C[1]
Refractive Index 1.494[1]
Appearance Solid (predicted)[2]
XLogP3 0.71818[1]
PSA (Polar Surface Area) 59 Ų[1]

Chemical Properties and Reactivity

  • α-Aminonitrile Reactivity: The α-aminonitrile group is the most reactive site.

    • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 4-aminooxane-4-carboxylic acid. This is a common transformation for α-aminonitriles.

    • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which would yield a vicinal diamine.

    • Reactions of the Amino Group: The primary amino group can undergo typical reactions such as acylation, alkylation, and Schiff base formation.

  • Oxane Ring Stability: The oxane ring is generally stable under most conditions. However, strong acids at high temperatures could potentially lead to ring-opening reactions.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of this compound are not published in peer-reviewed literature. Below is a proposed synthetic route based on the well-established Strecker synthesis of α-aminonitriles, followed by a general analytical characterization workflow.[9][10][11]

Proposed Synthesis via Strecker Reaction

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source.[4][10] For the synthesis of this compound, tetrahydro-4H-pyran-4-one would be the appropriate starting ketone.

Reaction Scheme:

Tetrahydro-4H-pyran-4-one + Ammonia + Cyanide Source → this compound

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ammonium hydroxide (aqueous ammonia)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a well-ventilated fume hood, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in methanol.

  • Add a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia to the ketone solution and stir.

  • In a separate flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water.

  • Cool the ketone/ammonia mixture in an ice bath and slowly add the sodium cyanide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography or recrystallization.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.[12][13][14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment, including the chemical shifts and coupling constants of the protons on the oxane ring.

    • ¹³C NMR: To identify the number and types of carbon atoms, including the characteristic quaternary carbon of the aminonitrile at C4 and the carbons of the oxane ring.

  • Infrared (IR) Spectroscopy: To identify the key functional groups. Expected characteristic peaks would include:

    • A weak to medium C≡N stretch around 2220-2260 cm⁻¹.

    • N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹.

    • C-O-C stretching for the ether linkage in the oxane ring around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[16]

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, and to confirm the empirical formula.

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Tetrahydro-4H-pyran-4-one D Strecker Synthesis (One-pot, three-component reaction) A->D B Ammonia (NH3) B->D C Cyanide Source (e.g., NaCN) C->D E Solvent Extraction D->E F Drying & Concentration E->F G Purification (Chromatography/Recrystallization) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

General Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure & Purity Confirmation Synth Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Synth->NMR IR IR Spectroscopy Synth->IR MS Mass Spectrometry (LRMS, HRMS) Synth->MS EA Elemental Analysis Synth->EA Confirm Structure Elucidation & Purity Assessment NMR->Confirm IR->Confirm MS->Confirm EA->Confirm

Caption: General workflow for the characterization of a novel compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity or mechanism of action of this compound. Its structural similarity to other biologically active small molecules suggests that it could be a candidate for screening in various therapeutic areas. However, any such potential would need to be investigated through dedicated in vitro and in vivo studies.

Conclusion

This compound is a simple heterocyclic α-aminonitrile with potential as a building block in medicinal chemistry and organic synthesis. While specific experimental data is scarce, its physicochemical properties have been predicted, and its chemical reactivity can be inferred from its constituent functional groups. The proposed Strecker synthesis offers a viable route for its preparation, and a standard suite of analytical techniques can be used for its characterization. Further research is required to elucidate its chemical and biological properties fully.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Aminooxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of aminooxane derivatives, a promising class of compounds with significant therapeutic potential. The following sections detail their anticancer, neuroprotective, anti-inflammatory, and enzyme inhibitory properties, supported by quantitative data, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity

Aminooxane derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines. Several classes of these derivatives have been investigated, with promising results in both in vitro and in vivo models.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various aminooxane derivatives against different human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
4-Aminobenzofuroxans Compound 3bGlioblastoma (T98G)12.7[1]
Compound 3dGlioblastoma (T98G)14.7[1]
O-Aminoalkyl Alloxanthoxyletins Compound 2aMelanoma (HTB-140)2.48[2]
Compound 2bMelanoma (HTB-140)2.80[2]
Compound 2dMelanoma (HTB-140)2.98[2]
Amino Chalcones Compound 13eGastric Cancer (MGC-803)1.52[3]
Compound 13eColon Cancer (HCT-116)1.83[3]
Compound 13eBreast Cancer (MCF-7)2.54[3]
Pentacyclic Benzimidazoles Derivative 6Multiple Cancer Lines0.3 - 1.8[4]
N-Benzyl 6-Aminoflavones Compound 9fBreast Cancer (MCF-7)9.35[5]
Compound 9gBreast Cancer (MCF-7)9.58[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of aminooxane derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the aminooxane derivatives and incubated for an additional 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis by Amino Chalcones

Further investigation into the mechanism of action of amino chalcone derivatives has revealed their ability to induce apoptosis through both the extrinsic and intrinsic pathways[3].

apoptosis_pathway AminoChalcone Amino Chalcone Derivative (13e) Extrinsic Extrinsic Pathway AminoChalcone->Extrinsic Intrinsic Intrinsic Pathway AminoChalcone->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Amino Chalcone Induced Apoptosis Pathway

Enzyme Inhibition

Aminooxane derivatives have been identified as potent inhibitors of various enzymes implicated in disease progression, highlighting their potential as targeted therapeutics.

Quantitative Data: Enzyme Inhibitory Activity
Compound ClassDerivativeTarget EnzymeIC50 / Ki (µM)Reference
11-Aminoalkoxy Benzophenanthridines Compound 14Tyrosyl-DNA Phosphodiesterase 1 (TDP1)IC50: 1.7[6]
2-Aminopyrimidines Compound 24β-GlucuronidaseIC50: 2.8[7][8]
2-Amino Thiazoles 2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi: 0.008[9]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase IIKi: 0.124[9]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Ki: 0.129[9]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Ki: 0.083[9]
N-Benzyl 6-Aminoflavones Compound 9fTopoisomerase IIIC50: 12.11[5]
Experimental Protocol: β-Glucuronidase Inhibition Assay

Principle: This assay measures the activity of β-glucuronidase by monitoring the hydrolysis of the substrate p-nitrophenyl-β-D-glucuronide to p-nitrophenol, which can be quantified spectrophotometrically.

Methodology:

  • Assay Buffer Preparation: Prepare a 0.1 M acetate buffer (pH 5.0).

  • Enzyme and Substrate Preparation: Prepare solutions of β-glucuronidase (from E. coli) and p-nitrophenyl-β-D-glucuronide in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add 5 µL of the test compound solution (in DMSO), 85 µL of the acetate buffer, and 5 µL of the enzyme solution. Incubate at 37°C for 30 minutes.

  • Initiate Reaction: Add 5 µL of the substrate solution to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). The IC50 value is then determined.

Neuroprotective and Anti-Inflammatory Activities

Beyond their anticancer and enzyme-inhibiting properties, certain aminooxane derivatives have shown promise in the fields of neuroprotection and anti-inflammation.

Neuroprotective Effects
  • 6-Aminoquinoxaline Derivatives: A derivative known as PAQ (4c) has demonstrated neuroprotective effects in cellular and animal models of Parkinson's disease. Its mechanism is partly attributed to the activation of endoplasmic reticulum ryanodine receptor channels, and it has been shown to reduce neurodegeneration in a mouse model of the disease[10].

  • Aminochalcones: These compounds have shown strong neuroprotective effects against hydrogen peroxide-induced neuronal death in human neuroblastoma (SH-SY5Y) cells. They act by improving cell survival, reducing the production of reactive oxygen species (ROS), maintaining mitochondrial function, and preventing damage to the cell membrane[11]. The neuroprotective effects of some of these derivatives are linked to the activation of Sirtuin 1 (SIRT1), a protein involved in cellular longevity and stress resistance[11].

neuroprotection_workflow OxidativeStress Oxidative Stress (e.g., H2O2) NeuronalCell Neuronal Cell (SH-SY5Y) OxidativeStress->NeuronalCell induces damage in AminoChalcone Aminochalcone Treatment AminoChalcone->NeuronalCell protects SIRT1 SIRT1 Activation AminoChalcone->SIRT1 ROS Reduced ROS Production Mito Maintained Mitochondrial Function Survival Improved Cell Survival SIRT1->ROS SIRT1->Mito SIRT1->Survival

References

An In-depth Technical Guide on the Safety and Handling of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific safety and toxicological data is publicly available for 4-Aminooxane-4-carbonitrile. This guide is compiled from general chemical safety principles and data from structurally analogous compounds. Researchers and drug development professionals should perform a thorough risk assessment before handling this compound and consult a comprehensive Safety Data Sheet (SDS) from the supplier.

This technical guide provides an overview of the known properties and recommended safety procedures for handling this compound (CAS No: 50289-12-8). Due to the scarcity of specific data, this document also draws on information from related aminonitrile compounds to provide a more complete, albeit provisional, safety profile.

Chemical and Physical Properties

Limited experimental data for the physical and chemical properties of this compound are available. The following table summarizes the basic identifiers for this compound.

PropertyValueSource
CAS Number 50289-12-8[1][2]
Molecular Formula C6H10N2O[1]
Molecular Weight 126.2 g/mol [1]
Purity 96%

Hazard Identification and Classification

  • H302: Harmful if swallowed.[2]

  • H319: Causes serious eye irritation.[2]

Given its structure as an aminonitrile, it is prudent to consider hazards associated with this class of compounds. The following table summarizes GHS hazard statements for structurally similar molecules.

Hazard StatementDescriptionAnalogous Compound(s)
H301/H302 Toxic/Harmful if swallowed4-Amino-3-nitrobenzonitrile, 4-Aminobenzonitrile, 5-Aminopyrazole-4-carbonitrile
H311/H312 Toxic/Harmful in contact with skin4-Amino-3-nitrobenzonitrile, 4-Aminobenzonitrile, 4-Amino-5-pyrimidinecarbonitrile
H315 Causes skin irritation5-Aminopyrazole-4-carbonitrile, 4-Amino-3-nitrobenzonitrile, 4-Amino-5-pyrimidinecarbonitrile
H319 Causes serious eye irritation5-Aminopyrazole-4-carbonitrile, 4-Amino-3-nitrobenzonitrile
H331/H332 Toxic/Harmful if inhaled4-Amino-3-nitrobenzonitrile, 4-Aminobenzonitrile, 4-Amino-5-pyrimidinecarbonitrile
H335 May cause respiratory irritation4-Amino-3-nitrobenzonitrile
H341 Suspected of causing genetic defects4-Aminobenzonitrile
H412 Harmful to aquatic life with long lasting effects4-Aminobenzonitrile

This data is for informational purposes only and is based on structurally related compounds. A specific risk assessment is required for this compound.

Experimental Protocols: Safe Handling and Storage

Given the potential hazards, stringent adherence to safety protocols is essential when working with this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are tested according to EN 374. Regularly inspect gloves for any signs of degradation or puncture.

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or full-body suit.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if heating the compound, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

3.2. Handling

  • All work should be conducted in a well-ventilated chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Store locked up or in an area accessible only to authorized personnel.

Emergency Procedures

4.1. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal according to local regulations.

Visualized Workflows and Relationships

The following diagrams illustrate standard procedures and logical relationships relevant to handling potentially hazardous chemicals in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Work Area Decontaminate Work Area Temporary Storage->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Store Compound Store Compound Dispose of Waste->Store Compound

Standard Laboratory Workflow for Handling Potentially Hazardous Chemicals.

G Exposure Exposure Assess Situation Assess Situation Exposure->Assess Situation Remove from Source Remove from Source Assess Situation->Remove from Source Safe to do so Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

General First Aid Procedure for Chemical Exposure.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Research on structurally similar compounds, such as other aminonitriles and pyrimidine derivatives, has explored their potential as kinase inhibitors and anticancer agents.[3][4] However, any extrapolation to this compound would be speculative without dedicated experimental data.

Conclusion

While this compound is a commercially available compound, detailed safety and handling information remains scarce. The information provided in this guide, based on general chemical safety principles and data from analogous compounds, should be used as a starting point for a comprehensive, substance-specific risk assessment. Researchers must exercise caution and adhere to strict safety protocols when handling this and any other chemical with an incomplete toxicological profile.

References

A Technical Guide to Determining the Solubility of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to determining the solubility of the novel compound 4-Aminooxane-4-carbonitrile. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a framework of established experimental protocols. These methodologies will enable researchers to generate reliable solubility profiles in various solvents, a critical step in early-stage drug development and chemical process design.

Introduction to Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A thorough understanding of a compound's solubility in different solvent systems is essential for designing appropriate formulations, purification strategies, and analytical methods. This compound, with its distinct structural features including an amino group, a nitrile group, and an oxane ring, is expected to exhibit a varied solubility profile. The general principle of "like dissolves like" suggests that its polarity will play a significant role in its solubility in aqueous and organic solvents.[1][2]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common solvents has not been reported in publicly accessible literature. To facilitate research and development, it is recommended that this data be generated experimentally. The following table provides a template for recording such data.

Table 1: Solubility of this compound in Various Solvents

Solvent Temperature (°C) Solubility ( g/100 mL) Molar Solubility (mol/L) Method
Water 25 Data to be determined Data to be determined Gravimetric
Ethanol 25 Data to be determined Data to be determined Gravimetric
Methanol 25 Data to be determined Data to be determined Gravimetric
Acetone 25 Data to be determined Data to be determined Gravimetric
Dichloromethane 25 Data to be determined Data to be determined Gravimetric
Ethyl Acetate 25 Data to be determined Data to be determined Gravimetric
Hexane 25 Data to be determined Data to be determined Gravimetric
5% HCl (aq) 25 Data to be determined Data to be determined Gravimetric

| 5% NaOH (aq) | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining both qualitative and quantitative solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Selection of solvents (e.g., water, ethanol, hexane, 5% HCl, 5% NaOH)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[3]

  • Add 0.75 mL of the selected solvent in small portions.[3]

  • After each addition, shake the test tube vigorously for 60 seconds.[1]

  • Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[1]

  • If the compound is soluble in water, test the pH of the solution using litmus paper to determine if it is acidic or basic.[4][5]

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility data.

Objective: To determine the exact concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Scintillation vials or screw-capped vials

  • Constant temperature bath with shaker/rotator

  • Analytical balance

  • Pipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). This ensures that a saturated solution is formed.[5]

  • Seal the vial tightly to prevent solvent evaporation.[5]

  • Place the vial in a constant temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed in the temperature bath until the excess solid has settled.[5]

  • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.[5]

  • Transfer the supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

  • Once the solvent is fully evaporated, weigh the dish or vial containing the dried solute.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant taken.

Workflow for Solubility Profiling

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of a novel compound like this compound.

G cluster_start Start cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_end End start Obtain Pure This compound qual_sol Test Solubility in Range of Solvents (Water, Hexane, EtOH, etc.) start->qual_sol water_sol Soluble in Water? qual_sol->water_sol ph_test Test pH with Litmus Paper water_sol->ph_test Yes acid_base_sol Insoluble in Water: Test in 5% HCl & 5% NaOH water_sol->acid_base_sol No quant_sol Gravimetric Analysis: Prepare Saturated Solutions at Controlled Temperature ph_test->quant_sol acid_base_sol->quant_sol data_analysis Calculate Solubility (g/100mL, mol/L) quant_sol->data_analysis end Complete Solubility Profile data_analysis->end

Caption: Workflow for determining the solubility profile of a new chemical entity.

Conclusion

While direct solubility data for this compound is not currently available, this guide provides the necessary experimental framework for its determination. By following the outlined qualitative and quantitative protocols, researchers can generate a robust solubility profile. This data is indispensable for advancing the study of this compound in pharmaceutical and chemical research, enabling informed decisions regarding its formulation, purification, and potential applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 4-Aminooxane-4-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Strecker reaction, a reliable method for the preparation of α-aminonitriles.

Introduction

This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a substituted oxane ring, makes it an attractive scaffold for exploring new chemical space in drug development. The protocol outlined below describes a one-pot synthesis from the readily available starting material, oxan-4-one.

Reaction Principle

The synthesis of this compound is achieved via a Strecker synthesis. This reaction involves the treatment of a ketone, in this case, oxan-4-one, with a source of ammonia (ammonium chloride) and a cyanide salt (potassium cyanide). The reaction proceeds through the in situ formation of an iminium ion, which is then attacked by the cyanide ion to yield the final α-aminonitrile product.

Materials and Reagents

A comprehensive list of the necessary materials and reagents for the synthesis is provided in the table below.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
Oxan-4-oneC₅H₈O₂100.12-10.0 g (0.1 mol)Starting material
Ammonium ChlorideNH₄Cl53.49-6.42 g (0.12 mol)Ammonia source
Potassium CyanideKCN65.12-7.81 g (0.12 mol)Cyanide source
MethanolCH₃OH32.04-100 mLSolvent
DichloromethaneCH₂Cl₂84.93-As neededExtraction solvent
Saturated NaCl solutionNaCl(aq)--As neededFor washing
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent

Experimental Protocol

Safety Precautions: This protocol involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. In case of contact with skin or inhalation, seek immediate medical attention. Acidic conditions should be avoided during the reaction and workup to prevent the formation of highly toxic hydrogen cyanide gas.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add oxan-4-one (10.0 g, 0.1 mol) and methanol (100 mL).

    • Stir the mixture at room temperature until the oxan-4-one is completely dissolved.

  • Addition of Reagents:

    • To the solution, add ammonium chloride (6.42 g, 0.12 mol) and potassium cyanide (7.81 g, 0.12 mol).

    • Seal the flask and stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, filter the reaction mixture to remove any insoluble salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the residue, add 100 mL of water and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium chloride solution (2 x 50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield

The expected yield for this reaction is in the range of 60-80%, based on similar Strecker reactions reported in the literature.

Diagrams

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A Oxan-4-one, NH4Cl, KCN in Methanol B Stir at Room Temperature (24-48h) A->B Reaction C Filtration and Concentration B->C Post-reaction D Aqueous Work-up and Extraction with CH2Cl2 C->D Isolation E Drying and Concentration D->E Purification Prep F Purification by Column Chromatography E->F Purification G This compound F->G Final Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Signaling Pathway

Strecker_Reaction Strecker Reaction Mechanism ketone Oxan-4-one imine Iminium Ion Intermediate ketone->imine + Ammonia, - H2O ammonia Ammonia (from NH4Cl) ammonia->imine product This compound imine->product + Cyanide Ion cyanide Cyanide Ion (from KCN) cyanide->product

Caption: The reaction pathway for the Strecker synthesis of this compound.

Application Notes and Protocols: Synthesis of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of 4-Aminooxane-4-carbonitrile, a spirocyclic α-aminonitrile. This class of compounds holds significant interest in medicinal chemistry and drug development due to their structural rigidity and potential as scaffolds for novel therapeutic agents.

Introduction

This compound is synthesized via the Strecker synthesis, a classic multicomponent reaction involving a ketone, ammonia, and a cyanide source.[1][2][3] In this specific case, the cyclic ketone oxan-4-one undergoes a condensation reaction with ammonia to form an intermediate imine, which is subsequently attacked by a cyanide anion to yield the final spirocyclic product.[4][5] The versatility of the Strecker synthesis allows for the generation of a diverse library of α-aminonitriles by varying the ketone starting material.

Reaction Mechanism: Strecker Synthesis

The formation of this compound from oxan-4-one proceeds in two main stages:

  • Imine Formation: Oxan-4-one reacts with ammonia in a condensation reaction. The carbonyl carbon is first protonated, making it more electrophilic for the nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of an oxan-4-iminium cation intermediate.[3][6]

  • Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step results in the formation of the stable C-C bond, yielding the final product, this compound.[2][6]

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the Strecker synthesis of α-aminonitriles from cyclic ketones.

Materials and Reagents:

  • Oxan-4-one

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonia solution (e.g., 28% in water)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) (for workup)

  • Sodium bicarbonate (NaHCO₃) (for workup)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood (essential due to the use of cyanide)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve oxan-4-one (1.0 eq) and ammonium chloride (1.2 eq) in methanol. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Ammonia: To the cooled solution, slowly add a concentrated aqueous solution of ammonia (2.0 eq). Stir the mixture for 30 minutes at 0 °C.

  • Addition of Cyanide: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by carefully adding cold water.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Precautions:

  • Cyanide is extremely toxic. All manipulations involving potassium cyanide or sodium cyanide must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. Therefore, avoid acidic conditions until the cyanide has been removed or the reaction is complete and properly quenched.

Data Presentation

The following table summarizes representative quantitative data for the Strecker synthesis of α-aminonitriles from cyclic ketones, which can be expected to be similar for the synthesis of this compound.

Starting KetoneAmine SourceCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneNH₄Cl/NH₃KCNMethanol/Water0 to RT2485-95Adapted from[5]
CyclopentanoneNH₄Cl/NH₃NaCNMethanol/Water0 to RT1880-90General Protocol
4-tert-ButylcyclohexanoneNH₄Cl/NH₃KCNMethanol/Water0 to RT3675-85General Protocol

Visualizations

Reaction Scheme: Formation of this compound

Reaction_Scheme cluster_reactants Reactants cluster_product Product Oxanone Oxan-4-one Iminium Oxan-4-iminium ion Oxanone->Iminium H₂O Ammonia + NH₃ Cyanide + KCN Product 4-Aminooxane- 4-carbonitrile Iminium->Product K⁺

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism Workflow

Reaction_Mechanism Start Oxan-4-one + Ammonia (NH₃) Protonation Protonation of Carbonyl Oxygen Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Ammonia Protonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Iminium_Formation Formation of Oxan-4-iminium Ion Dehydration->Iminium_Formation Cyanide_Addition Nucleophilic Attack by Cyanide Ion (CN⁻) Iminium_Formation->Cyanide_Addition Product This compound Cyanide_Addition->Product

Caption: Step-wise mechanism of the Strecker synthesis.

References

Applications of 4-Aminooxane-4-carbonitrile in Medicinal Chemistry: A Review of Potential Uses and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminooxane-4-carbonitrile is a heterocyclic compound incorporating both a tetrahydropyran (oxane) ring and an α-aminonitrile functional group. While specific, in-depth research on the direct applications of this compound in medicinal chemistry is limited in publicly available literature, its structural motifs are of significant interest in drug discovery. This document provides an overview of the potential applications of this molecule by examining the established roles of the oxane scaffold and the α-aminonitrile pharmacophore in medicinal chemistry. Furthermore, it outlines general experimental protocols and conceptual signaling pathways where such a scaffold could be employed.

Introduction to this compound and its Structural Features

This compound is a unique molecule that combines two important structural features relevant to medicinal chemistry: a saturated six-membered oxygen-containing heterocycle (oxane) and a geminal amino and nitrile group attached to the same carbon.

  • Oxane (Tetrahydropyran) Ring: The oxane ring is a prevalent scaffold in many natural products and synthetic drugs. It is generally considered a metabolically stable, polar, and non-planar ring system. In drug design, the oxane motif can improve physicochemical properties such as aqueous solubility and can act as a bioisosteric replacement for other groups, like a cyclohexyl or a phenyl ring, to modulate lipophilicity and cell permeability. The oxygen atom can also serve as a hydrogen bond acceptor, influencing ligand-receptor interactions.

  • α-Aminonitrile Group: The α-aminonitrile moiety is a versatile functional group and a key pharmacophore in numerous bioactive compounds.[1][2][3] This group can be a crucial element for binding to biological targets. The nitrile group is a weak hydrogen bond acceptor and can act as a bioisostere for a carbonyl group.[4] Several marketed drugs, such as the dipeptidyl peptidase-IV (DPP-IV) inhibitors vildagliptin and saxagliptin, are α-aminonitriles.[4] These compounds often exhibit their therapeutic effect through the reversible covalent inhibition of their target enzymes. The aminonitrile functionality is also a valuable synthetic intermediate for the preparation of α- and β-amino acids and other heterocyclic systems.[2][3]

While detailed studies on this compound are not abundant, its presence has been noted in several patents related to the discovery of novel therapeutic agents, suggesting its potential as a building block in the synthesis of new chemical entities. For instance, it has been mentioned in patents concerning compounds for treating visceral pain and in the context of agricultural science.

Potential Therapeutic Applications

Based on the known biological activities of related compounds, derivatives of this compound could be explored for various therapeutic areas.

Enzyme Inhibition

The α-aminonitrile group is a well-established warhead for the inhibition of certain proteases. A hypothetical application could be in the design of inhibitors for cysteine or serine proteases, where the nitrile group could interact with the active site residues.

Table 1: Examples of Aminonitrile-Containing Drugs and Their Targets

Drug NameTarget EnzymeTherapeutic Area
VildagliptinDipeptidyl peptidase-IV (DPP-IV)Type 2 Diabetes
SaxagliptinDipeptidyl peptidase-IV (DPP-IV)Type 2 Diabetes
Kinase Inhibition

The oxane ring can be used as a scaffold to orient substituents in a defined three-dimensional space, which is crucial for binding to the ATP-binding pocket of kinases. The amino group of this compound could be functionalized to introduce moieties that form key hydrogen bonds with the kinase hinge region.

Ion Channel Modulation

Heterocyclic scaffolds are common in ion channel modulators. The polarity and hydrogen bonding capacity of the oxane and aminonitrile groups could be leveraged to design novel ligands for various ion channels.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of compounds derived from this compound, based on standard medicinal chemistry practices.

General Protocol for N-Functionalization of this compound

This protocol describes a general method for the acylation or sulfonylation of the primary amino group.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Acid chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-functionalized derivative.

General Protocol for a DPP-IV Inhibition Assay

This protocol outlines a typical in vitro assay to screen for DPP-IV inhibitory activity.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Vildagliptin or other known DPP-IV inhibitor as a positive control

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add 2 µL of the compound dilutions.

  • Add 20 µL of the DPP-IV enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of the DPP-IV substrate solution.

  • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at room temperature.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the application of scaffolds like this compound.

G cluster_0 Synthetic Workflow Start This compound Step1 N-Functionalization (Acylation/Sulfonylation) Start->Step1 Step2 Further Modification (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Product Final Compound Library Step3->Product

Caption: Synthetic workflow for creating a library of compounds from this compound.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Oxane-based Inhibitor Kinase Target Kinase (e.g., EGFR, Abl) Ligand->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation) Phosphorylated_Substrate->Downstream

Caption: Conceptual signaling pathway for a kinase inhibitor based on an oxane scaffold.

Conclusion

While this compound is not yet a widely studied molecule in medicinal chemistry, its constituent parts—the oxane ring and the α-aminonitrile group—are of high value in drug discovery. The oxane moiety offers favorable physicochemical properties, while the α-aminonitrile group serves as a versatile pharmacophore and synthetic handle. The potential for this and related scaffolds in developing novel enzyme inhibitors, kinase inhibitors, and other therapeutic agents is significant. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes and Protocols for 4-Aminooxane-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel chemical scaffolds is a cornerstone of modern drug discovery, providing the foundation for developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The nitrile group is a versatile functional group found in numerous approved drugs, often contributing to target binding through hydrogen bonding or by acting as a bioisostere for other functional groups.[1] This document outlines the potential application of 4-aminooxane-4-carbonitrile, a unique heterocyclic scaffold, in drug discovery campaigns.

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs—a cyclic ether, a tertiary amine, and a nitrile group—suggest its potential as a scaffold for developing inhibitors for various enzyme classes, such as kinases or proteases. This application note provides a hypothetical framework and detailed protocols for exploring the utility of this compound as a novel scaffold, using the inhibition of a hypothetical serine/threonine kinase, "Kinase-X," as an illustrative example.

Chemical Properties

PropertyValue
CAS Number 50289-12-8
Chemical Formula C₆H₁₀N₂O
Molecular Weight 126.2 g/mol
Appearance White to off-white solid
Purity >96.0%

Proposed Application: Kinase Inhibition

The 4-aminopyrazolopyrimidine and related scaffolds have shown significant promise in the development of kinase inhibitors.[2] By analogy, the this compound scaffold could be explored for similar applications. The nitrogen atoms can serve as hydrogen bond donors and acceptors, while the oxane ring provides a three-dimensional structure that can be functionalized to achieve specific interactions within a kinase active site. The nitrile group can also participate in crucial hydrogen bonding interactions with the hinge region of the kinase.[3]

Logical Workflow for Scaffold Evaluation

G cluster_0 Scaffold Preparation & Initial Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Characterization A Synthesis of this compound Library B High-Throughput Screening (HTS) against Kinase-X A->B C Hit Identification B->C D Determination of IC50 Values C->D Confirmed Hits E Structure-Activity Relationship (SAR) Studies D->E F Lead Selection E->F G In Vitro ADME Profiling F->G Lead Compounds H In Vivo Efficacy Studies G->H I Candidate Selection H->I

Caption: Workflow for evaluating this compound as a kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative Library

This protocol describes a general method for the derivatization of the primary amine of this compound via reductive amination.

Materials:

  • This compound

  • A library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq) and glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against Kinase-X using a commercial luminescence-based kinase assay kit.

Materials:

  • Synthesized this compound derivatives dissolved in DMSO

  • Recombinant Kinase-X

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase reaction buffer.

  • Add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of the Kinase-X and substrate mixture.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the remaining ATP by adding 10 µL of the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase-X B->C D Downstream Effector 1 C->D E Downstream Effector 2 C->E F Gene Transcription D->F G Cell Proliferation E->G Inhibitor This compound Derivative Inhibitor->C

Caption: Proposed mechanism of action for a this compound-based Kinase-X inhibitor.

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound Derivatives against Kinase-X
Compound IDR-Group on AmineKinase-X IC₅₀ (nM)
AOCN-01 -H>10,000
AOCN-02 -CH₂-Ph8,500
AOCN-03 -CH₂-(4-Cl-Ph)1,200
AOCN-04 -CH₂-(3,4-diCl-Ph)450
AOCN-05 -CH₂-(4-F-Ph)980
AOCN-06 -CH₂-(4-MeO-Ph)2,300

Data is hypothetical and for illustrative purposes only.

Protocol 3: Cell-Based Proliferation Assay

This protocol measures the effect of the lead compounds on the proliferation of a cancer cell line that is dependent on Kinase-X activity.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lead compounds dissolved in DMSO

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • Sterile, clear-bottom, white-walled 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the lead compounds in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of the cell proliferation reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Conclusion

The this compound scaffold presents an intriguing starting point for the development of novel small molecule inhibitors. Its unique three-dimensional structure and the presence of key functional groups offer multiple avenues for chemical modification to achieve potent and selective inhibition of therapeutic targets. The protocols and workflow outlined in this document provide a comprehensive framework for researchers to begin exploring the potential of this and other novel scaffolds in their drug discovery programs. Further studies, including co-crystallization with the target protein, will be crucial for understanding the binding mode and guiding further optimization efforts.

References

Application Notes and Protocols for the Synthesis of 4-Aminooxane-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminooxane-4-carbonitrile and its derivatives are an important class of heterocyclic compounds that hold significant potential in medicinal chemistry and drug discovery. The presence of a quaternary stereocenter, an amino group, and a nitrile moiety within a constrained oxane ring system makes them attractive scaffolds for the development of novel therapeutic agents. The α-aminonitrile structural motif is a key pharmacophore in a variety of bioactive molecules, including enzyme inhibitors.[1][2] Notably, aminonitriles have been identified as potent inhibitors of proteases such as dipeptidyl peptidase 4 (DPP4) and cathepsins, which are therapeutic targets for diabetes and osteoporosis, respectively.[2][3]

This document provides a detailed experimental procedure for the synthesis of this compound, a summary of its key quantitative data, and an overview of a relevant biological signaling pathway where such derivatives may exhibit activity.

Data Presentation

The following table summarizes the key quantitative data for the target compound, this compound. Please note that while the molecular formula, weight, and CAS number are specific to the target compound, the spectral data provided is for the structurally similar analogue, 1-aminocyclohexanecarbonitrile, due to the limited availability of experimental spectra for this compound in public databases. This data is intended to serve as a reference for the expected spectral characteristics.

ParameterValueReference Compound for Spectral Data
Chemical Name This compoundN/A
CAS Number 50289-12-8N/A
Molecular Formula C₆H₁₀N₂ON/A
Molecular Weight 126.16 g/mol N/A
¹H NMR (CDCl₃) Data not available for target compound1-Aminocyclohexanecarbonitrile
¹³C NMR (CDCl₃) Data not available for target compound1-Aminocyclohexanecarbonitrile
IR (KBr, cm⁻¹) Data not available for target compound1-Aminocyclohexanecarbonitrile
Mass Spectrum (m/z) Data not available for target compound1-Aminocyclohexanecarbonitrile

Experimental Protocols

The synthesis of this compound can be effectively achieved via a one-pot Strecker reaction, a classic and robust method for the preparation of α-aminonitriles.[3] The following protocol is adapted from a procedure described in the patent literature for a closely related synthesis.

Synthesis of this compound via Strecker Reaction

Materials:

  • Tetrahydropyran-4-one

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Sodium cyanide (NaCN)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tetrahydropyran-4-one (1 equivalent).

  • Add a 1:1 mixture of ethanol and deionized water to the flask.

  • To this solution, add ammonium carbonate (3 equivalents) and sodium cyanide (1.2 equivalents).

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C to precipitate the product.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with ice-cold water to remove any unreacted salts.

  • Dry the product under vacuum at 60 °C for 5 hours to yield this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Strecker reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Product Start Tetrahydropyran-4-one Ammonium Carbonate Sodium Cyanide EtOH/H₂O Heating Heat to 60-70°C (3-4 hours) Start->Heating Cooling Cool to 0-5°C Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with ice-cold H₂O Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound Drying->Product

Caption: Synthetic workflow for this compound.

Representative Biological Signaling Pathway: DPP4 Inhibition

Given the known activity of aminonitriles as dipeptidyl peptidase 4 (DPP4) inhibitors, the following diagram illustrates the general mechanism of DPP4 inhibition in the context of glucose homeostasis.[1][2] This pathway is presented as a potential area of investigation for novel this compound derivatives.

G Food_Intake Food Intake GLP1_GIP Release of Incretins (GLP-1, GIP) Food_Intake->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Aminonitrile_Inhibitor This compound Derivative (Hypothetical Inhibitor) Aminonitrile_Inhibitor->DPP4 inhibits

Caption: DPP4 inhibition pathway for glucose control.

References

4-Aminooxane-4-carbonitrile: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Aminooxane-4-carbonitrile is a unique bifunctional molecule incorporating a strained oxetane ring, a nucleophilic amino group, and an electrophilic nitrile moiety. This distinct structural arrangement makes it a promising, yet underexplored, building block for the synthesis of novel and diverse heterocyclic compounds, particularly those with spirocyclic architectures. The inherent ring strain of the oxetane can be exploited in ring-opening reactions, while the vicinal amino and nitrile groups are poised for cyclization reactions to form a variety of five- and six-membered heterocycles. This application note provides an overview of the potential applications of this compound in heterocyclic synthesis, including proposed reaction protocols and expected outcomes based on the known reactivity of analogous α-amino nitriles.

Key Structural Features and Reactivity

This compound, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol (CAS RN: 50289-12-8), possesses two key reactive centers:

  • The α-Amino Nitrile Moiety: This functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The amino group can act as a nucleophile, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

  • The Oxetane Ring: The four-membered ether ring is strained and can undergo nucleophilic ring-opening reactions under acidic or basic conditions, providing a handle for further functionalization and the introduction of a hydroxyethyl side chain.

Proposed Applications in Heterocyclic Synthesis

While specific literature on the applications of this compound is limited, its structure suggests several potential uses in the construction of novel heterocyclic frameworks.

Synthesis of Spiro-Hydantoins and Thiohydantoins

The α-amino nitrile functionality can be readily converted into spiro-hydantoins and thiohydantoins, which are important pharmacophores found in numerous biologically active compounds.

Reaction Scheme:

cluster_0 This compound cluster_1 Reagents cluster_2 Spiro-Hydantoin/Thiohydantoin A O(C1C(N)(C#N)C1) C O(C1C2C1)NC(=X)NC2=O (X = O or S) A->C Cyclization B KCNO or KSCN, H₂O, H⁺ B->C

Caption: Proposed synthesis of spiro-hydantoins/thiohydantoins.

Experimental Protocol (Hypothetical):

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1), add potassium cyanate (or thiocyanate) (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and acidify with 2 M HCl to pH 2-3.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Expected Quantitative Data (Illustrative):

ProductReagentReaction Time (h)Expected Yield (%)
Spiro-oxane-hydantoinKCNO475-85
Spiro-oxane-thiohydantoinKSCN670-80
Synthesis of Spiro-Imidazolones via Multicomponent Reactions

This compound can potentially be employed in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, to generate highly functionalized spiro-imidazolones in a single step.

Reaction Workflow:

A This compound E One-Pot Reaction A->E B Aldehyde/Ketone B->E C Isocyanide C->E D Carboxylic Acid (for Ugi) D->E F Spiro-Imidazolone Derivative E->F

Caption: Workflow for the synthesis of spiro-imidazolones via MCRs.

Experimental Protocol (Hypothetical Ugi Reaction):

  • To a solution of this compound (1.0 eq) in methanol, add a carboxylic acid (1.0 eq) and an aldehyde or ketone (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an isocyanide (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Quantitative Data (Illustrative):

Aldehyde/KetoneIsocyanideReaction Time (h)Expected Yield (%)
Benzaldehydetert-Butyl isocyanide2460-75
AcetoneCyclohexyl isocyanide4855-70
Thorpe-Ziegler Type Intramolecular Cyclization

While this compound itself does not possess a dinitrile for a classical Thorpe-Ziegler reaction, modification of the amino group to introduce a nitrile-containing substituent could enable an intramolecular cyclization to form fused heterocyclic systems.

Logical Relationship for Synthesis:

A This compound B Alkylation with α-halonitrile A->B C N-Substituted Dinitrile Intermediate B->C D Base-catalyzed Intramolecular Cyclization C->D E Fused Bicyclic Heterocycle D->E

Caption: Proposed pathway to fused heterocycles via Thorpe-Ziegler cyclization.

Experimental Protocol (Hypothetical):

  • Step 1: N-Alkylation: To a solution of this compound (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in acetonitrile, add an α-halonitrile (e.g., chloroacetonitrile, 1.1 eq). Stir the mixture at room temperature until the starting material is consumed. Isolate the N-substituted dinitrile intermediate.

  • Step 2: Cyclization: Dissolve the intermediate from Step 1 in a suitable solvent (e.g., THF) and add a strong base (e.g., NaH or LDA) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with a proton source and purify the product by chromatography.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds, particularly those with spirocyclic motifs. The proposed synthetic routes, based on established chemical transformations of α-amino nitriles, offer a roadmap for the exploration of its synthetic utility. Further research is warranted to validate these hypotheses and to fully elucidate the reactivity and potential of this intriguing molecule in the field of medicinal and materials chemistry. The unique combination of a strained oxetane ring and the α-amino nitrile functionality is expected to provide access to a new chemical space with potential for the discovery of compounds with novel biological activities and material properties.

Application Notes and Protocols for In Vitro Biological Evaluation of 4-Aminooxane-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for the in vitro biological evaluation of 4-Aminooxane-4-carbonitrile derivatives. The methodologies outlined are based on established assays for analogous heterocyclic compounds and can be adapted for the specific derivatives under investigation.

Anticancer and Cytotoxicity Assays

A primary and crucial step in the evaluation of novel chemical entities is the assessment of their cytotoxic effects on cancerous and normal cell lines. This helps in determining the therapeutic potential and the toxicity profile of the compounds. The MTT assay is a widely used colorimetric method to assess cell viability.

Data Presentation: Cytotoxic Activity of Related Amino-Carbonitrile Compounds

The following table summarizes the cytotoxic activity of various heterocyclic compounds structurally related to this compound derivatives against different human cancer cell lines. This data is provided for reference and comparison.

Compound ClassCompound ExampleCell LineIC50 (µM)Reference
4-AminoquinolineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Potent[1]
4-Aminoquinolinebutyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine[1]
PyrimidineCompound 3bHCT-116 (Colorectal)Close to Doxorubicin[2]
PyrimidineCompound 10bMCF-7 (Breast)Close to Doxorubicin[2]
PyrimidineCompound 10cHEPG-2 (Hepatocellular)Close to Doxorubicin[2]
2,4-Diaminopyrimidine-5-carbonitrileCompound 6MCF-7, C33A, KB, DU-145Potent[3]
2,4-Diaminopyrimidine-5-carbonitrileCompound 11MCF-7, C33A, KB, DU-145Potent[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HEPG-2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete growth medium.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compounds Treat cells with serially diluted compounds incubate_24h_1->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Assays

The antimicrobial potential of this compound derivatives can be determined by assessing their ability to inhibit the growth of various bacterial and fungal strains. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Related Amino-Carbonitrile Compounds

The following table presents the antimicrobial activity of related compounds against representative microbial strains.

Compound ClassCompound ExampleMicrobial StrainMIC (µM)Reference
4-Oxo-5-cyano thiouracilCompound 3wE. coli25[4]
4-Oxo-5-cyano thiouracilNot specifiedB. anthracis12.5[4]
PyrimidineCompound 3aS. aureusNot specified (Excellent)[2]
PyrimidineCompound 4bB. subtilisNot specified (Excellent)[2]
PyrimidineCompound 9cE. coliNot specified (Excellent)[2]
PyrimidineCompound 10bC. albicansNot specified (Excellent)[2]
PyrimidineCompound 10bA. flavusNot specified (Excellent)[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of the test compounds against bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., Ampicillin for bacteria, Clotrimazole for fungi)

  • Sterile 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of the appropriate broth (MHB or RPMI) to all wells.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation and Addition:

    • Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the broth to achieve a final concentration of 5 x 10^5 CFU/mL.

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Include a positive control (broth with inoculum and a standard antibiotic).

    • Include a negative control (broth with inoculum and DMSO, no compound).

    • Include a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

    • Incubate at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Antiviral Assays

The antiviral activity of the compounds can be evaluated against specific viruses. The Plaque Reduction Assay is a standard method to quantify the inhibition of viral replication.

Data Presentation: Antiviral Activity of Related Amino-Carbonitrile Compounds

The following table shows the antiviral activity of 1,3-oxazole-4-carbonitrile derivatives against Human Cytomegalovirus (HCMV).

Compound ClassVirus StrainCell LineEC50 (µM)Reference
1,3-Oxazole-4-carbonitrileHCMV (AD-169)Human Foreskin Fibroblast< 0.05[5]
1,3-Oxazole-4-carbonitrileGanciclovir (Control)Human Foreskin Fibroblast0.32[5]
Experimental Protocol: Plaque Reduction Assay

This protocol outlines the procedure for determining the half-maximal effective concentration (EC50) of the test compounds.

Materials:

  • Host cell line susceptible to the virus (e.g., Human Foreskin Fibroblasts for HCMV)

  • Virus stock of known titer

  • Complete growth medium

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Test compounds dissolved in DMSO

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection:

    • Remove the growth medium and infect the cell monolayer with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 PFU/well).

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment:

    • Prepare various concentrations of the test compounds in the overlay medium.

    • After the adsorption period, remove the viral inoculum and add the overlay medium containing the test compounds.

  • Incubation:

    • Incubate the plates at 37°C for a period that allows for plaque formation (this can range from days to weeks depending on the virus).

  • Plaque Visualization and Counting:

    • Remove the overlay medium and fix the cells with a fixing solution (e.g., 10% formalin).

    • Stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Signaling Pathway Analysis

For compounds exhibiting significant anticancer activity, it is beneficial to investigate their mechanism of action, which may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.

Visualization: Simplified PIM-1 Kinase Signaling Pathway

PIM-1 kinase is a proto-oncogene that is often overexpressed in various cancers and plays a role in cell survival and proliferation. Some heterocyclic compounds have been identified as PIM-1 kinase inhibitors.[6]

PIM1_Pathway growth_factors Growth Factors / Cytokines receptor Receptor Tyrosine Kinase growth_factors->receptor jak_stat JAK/STAT Pathway receptor->jak_stat pim1 PIM-1 Kinase jak_stat->pim1 bad Bad pim1->bad phosphorylates (inactivates) proliferation Cell Proliferation pim1->proliferation apoptosis_inhibited Inhibition of Apoptosis bad->apoptosis_inhibited inhibits compound 4-Aminooxane-4- carbonitrile Derivative compound->pim1 inhibits

Caption: Inhibition of the PIM-1 kinase pathway by a potential inhibitor.

References

Application Notes and Protocols for Pharmacological Screening of Novel Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The carbonitrile (nitrile) group is a versatile functional group increasingly incorporated into pharmaceutical agents due to its metabolic stability and ability to act as a hydrogen bond acceptor.[1] Novel carbonitrile compounds have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases, by targeting key biological pathways.[2][3] Effective pharmacological screening is critical to identify and characterize the biological activity, potency, and potential toxicity of these novel chemical entities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the screening of new carbonitrile compounds.

Application Note 1: Primary Screening via In Vitro Cytotoxicity Assays

A fundamental first step in drug discovery is to assess the cytotoxic potential of novel compounds. This helps to identify compounds with anti-proliferative activity for indications like cancer and to flag compounds with potential toxicity for other therapeutic applications.[4]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Materials:

  • Novel carbonitrile compounds

  • Human cancer cell lines (e.g., HCT-116, MCF-7)[5]

  • Normal human cell lines (e.g., WI-38) for selectivity assessment[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of the carbonitrile compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compounds to the wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation: Cytotoxicity of Pyrimidine-5-Carbonitrile Derivatives

The following table summarizes the in vitro anti-proliferative activity of novel pyrimidine-5-carbonitrile compounds against human cancer cell lines.

CompoundTarget/PathwayHCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference Drug (Sorafenib) IC50 (µM)
9d VEGFR-22.11 ± 0.023.16 ± 0.028.96 / 11.83
11e VEGFR-21.14 ± 0.011.54 ± 0.018.96 / 11.83
12b VEGFR-28.13 ± 0.0410.33 ± 0.058.96 / 11.83
12d VEGFR-24.37 ± 0.035.89 ± 0.038.96 / 11.83
Data synthesized from reference[5].

Visualization: Cytotoxicity Screening Workflow

G cluster_workflow Cytotoxicity Screening Workflow prep Prepare Carbonitrile Compound Library seed Seed Cells in 96-Well Plates prep->seed treat Treat Cells with Serial Dilutions seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance (Plate Reader) assay->read analyze Calculate IC50 Values read->analyze hit Identify Hit Compounds analyze->hit

A typical workflow for in vitro cytotoxicity screening.

Application Note 2: Target-Based Screening via Enzyme Inhibition Assays

Many carbonitrile compounds exert their therapeutic effects by inhibiting specific enzymes.[2][3] Enzyme inhibition assays are crucial for determining the potency (IC50 or Ki) and mechanism of action of these compounds against a purified enzyme target.[8]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for a continuous spectrophotometric enzyme inhibition assay.[9]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Novel carbonitrile inhibitor compounds

  • Assay buffer (optimized for enzyme pH and stability)

  • Cofactors, if required by the enzyme (e.g., ATP, NADH)[8]

  • 96-well UV-transparent plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions. Dissolve the substrate and inhibitor in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.[8]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor (carbonitrile compound) at various concentrations.

    • Enzyme solution.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the change in absorbance over time at a wavelength specific to the product or substrate. The rate of the reaction is determined from the linear portion of the progress curve.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates to the control (no inhibitor) to get the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Data Presentation: Inhibition of PI3K/mTOR by Carbonitrile Derivatives

The following table shows the inhibitory activity of a promising morpholinopyrimidine-5-carbonitrile compound against key enzymes in the PI3K/mTOR pathway.

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
Data synthesized from reference[2].

Visualization: Enzyme Inhibition Assay Workflow

G cluster_workflow Enzyme Inhibition Assay Workflow reagents Prepare Enzyme, Substrate, & Inhibitor Solutions mix Add Buffer, Inhibitor, & Enzyme to Plate reagents->mix preincubate Pre-incubate to Allow Binding mix->preincubate start Initiate Reaction with Substrate preincubate->start monitor Monitor Reaction Rate (Spectrophotometry) start->monitor analyze Calculate % Inhibition & IC50 Value monitor->analyze result Determine Potency & Mechanism analyze->result

Workflow for a target-based enzyme inhibition assay.

Application Note 3: Receptor Binding Assays

For carbonitrile compounds targeting cell surface receptors (e.g., GPCRs), receptor binding assays are essential to quantify the affinity of the compound for its target.[10] These assays typically use a radiolabeled or fluorescently labeled ligand that competes with the test compound for binding to the receptor.[11]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a filtration-based assay to measure the binding of a test compound to a membrane-prepared receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-Scopolamine for muscarinic receptors)[12]

  • Unlabeled competitor (the novel carbonitrile compound)

  • Binding buffer

  • GF/B glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the following in order: binding buffer, cell membranes, various concentrations of the unlabeled carbonitrile compound, and a fixed concentration of the radiolabeled ligand (typically at or below its Kd value).[13]

  • Define Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the carbonitrile compound.

    • Fit the data to determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization: Logic of a Competitive Binding Assay

G cluster_logic Competitive Receptor Binding Logic cluster_high Low [Inhibitor] cluster_low High [Inhibitor] Receptor1 Receptor Radioligand1 Labeled Ligand Radioligand1->Receptor1 High Signal Inhibitor1 Inhibitor Receptor2 Receptor Radioligand2 Labeled Ligand Inhibitor2 Inhibitor Inhibitor2->Receptor2 Low Signal

Principle of competitive receptor binding assays.

Application Note 4: Signaling Pathway Analysis

Understanding how a novel carbonitrile compound modulates cellular signaling is key to elucidating its mechanism of action. Many bioactive nitriles target pathways like the PI3K/Akt/mTOR pathway, which is critical in cell growth, proliferation, and survival.[2][14][15]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer. Growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTORC1, promoting protein synthesis, cell growth, and survival while inhibiting apoptosis. Novel carbonitrile compounds can be designed to inhibit key kinases in this pathway, such as PI3K and mTOR.[2]

Visualization: PI3K/Akt/mTOR Signaling Pathway

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth & Protein Synthesis mTORC1->Growth Promotes Inhibitor Carbonitrile Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Aminooxane-4-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Strecker synthesis, a reliable method for producing α-aminonitriles.[1][2][3][4]

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete imine formation.Ensure the reaction is anhydrous, as water can inhibit imine formation. The use of a dessicant like MgSO₄ can be beneficial.[3]
Inefficient cyanide addition.Verify the quality and solubility of the cyanide source. Ensure proper stoichiometry of reactants.
Degradation of starting material or product.Monitor the reaction temperature closely. For cyclic ketones like tetrahydropyran-4-one, elevated temperatures could lead to side reactions.
Suboptimal pH.The reaction is typically promoted by a mildly acidic environment to facilitate imine formation without excessively protonating the cyanide nucleophile.[1]

Issue 2: Presence of Significant Impurities

Potential CauseSuggested Solution
Formation of 4-Hydroxyoxane-4-carbonitrile.This cyanohydrin is a common side-product if the cyanide ion attacks the ketone before imine formation is complete.[1] Ensure a sufficient concentration of ammonia and adequate time for imine formation before cyanide addition.
Hydrolysis of the nitrile group.If the reaction is worked up under harsh acidic or basic conditions, or if there is excessive water in the reaction mixture, the nitrile can hydrolyze to a carboxylic acid or amide. Use mild workup conditions.
Unreacted tetrahydropyran-4-one.Increase reaction time or temperature cautiously. Verify the activity of the reagents.
Formation of polymeric byproducts.This can occur with aldehydes and ketones under certain conditions. Ensure controlled addition of reagents and maintain a homogenous reaction mixture.

Issue 3: Difficulty in Product Isolation and Purification

Potential CauseSuggested Solution
Product is highly soluble in the aqueous phase during workup.Extract the aqueous phase multiple times with a suitable organic solvent.
Co-elution of impurities during column chromatography.Optimize the solvent system for chromatography. Consider using a different stationary phase.
Thermal decomposition of the product during solvent evaporation.Use a rotary evaporator at a reduced pressure and moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Strecker synthesis. This is a two-step, one-pot reaction. First, tetrahydropyran-4-one reacts with ammonia to form an imine intermediate. Subsequently, a cyanide source, such as potassium cyanide, attacks the imine to form the final α-aminonitrile product.[1][2][3]

Q2: What are the expected major side-products in this synthesis?

The primary side-products are typically:

  • 4-Hydroxyoxane-4-carbonitrile (the cyanohydrin): Formed by the direct attack of cyanide on the starting ketone.[1]

  • 4-Aminooxane-4-carboxamide and 4-Aminooxane-4-carboxylic acid: Resulting from the partial or complete hydrolysis of the nitrile group, respectively, during the reaction or workup.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the consumption of the starting material (tetrahydropyran-4-one) and the formation of the product.

Q4: What are the safety precautions for this reaction?

This reaction involves highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

Experimental Protocols

Synthesis of this compound

  • To a solution of tetrahydropyran-4-one (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add a solution of ammonium chloride (1.1 equivalents) in aqueous ammonia at 0-5 °C.

  • Stir the mixture for 30-60 minutes to facilitate imine formation.

  • Slowly add a solution of potassium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Strecker_Synthesis Ketone Tetrahydropyran-4-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Side_Product_1 4-Hydroxyoxane-4-carbonitrile (Cyanohydrin) Ketone->Side_Product_1 + CN- Ammonia Ammonia (NH3) Ammonia->Imine Product This compound Imine->Product + CN- Cyanide Cyanide (CN-) Cyanide->Product Side_Product_2 Hydrolysis Products (Amide, Carboxylic Acid) Product->Side_Product_2 + H2O (Acid/Base)

Caption: Reaction pathway for the synthesis of this compound and major side-products.

Troubleshooting_Workflow Start Low Product Yield Check_Imine Check Imine Formation (Anhydrous Conditions?) Start->Check_Imine Check_Cyanide Verify Cyanide Source (Quality & Stoichiometry) Start->Check_Cyanide Check_Conditions Review Reaction Conditions (Temperature, pH) Start->Check_Conditions Solution_Anhydrous Use Dessicant (e.g., MgSO4) Check_Imine->Solution_Anhydrous Solution_Cyanide Use Fresh, High-Quality Cyanide Check_Cyanide->Solution_Cyanide Solution_Conditions Optimize Temperature and pH Check_Conditions->Solution_Conditions

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

References

Technical Support Center: Enhancing the Purity of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Aminooxane-4-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized via a Strecker reaction of oxan-4-one.

Issue 1: Low Yield of Crude this compound

Potential Cause Recommended Solution
Incomplete reaction. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (oxan-4-one).- Extend Reaction Time: If the reaction has not gone to completion, consider extending the reaction time.[1]- Increase Temperature: Gently warming the reaction mixture may improve the reaction rate, but be cautious of potential side reactions.
Suboptimal pH. The Strecker reaction is often acid-promoted.[2] Ensure the pH of the reaction mixture is within the optimal range for imine formation and cyanide addition.
Inefficient stirring. Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if reagents are not fully soluble.
Decomposition of product. This compound may be unstable under certain conditions. Work up the reaction promptly upon completion and avoid prolonged exposure to strong acids or bases at elevated temperatures.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Impurity Identification Method Recommended Purification Strategy
Unreacted Oxan-4-one - NMR Spectroscopy: Look for the characteristic carbonyl peak.- GC-MS: Can be used to detect the volatile ketone.- Acid-Base Extraction: As a ketone, oxan-4-one will remain in the organic layer during an acidic aqueous wash that protonates and extracts the basic aminonitrile product.- Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to separate the less polar ketone from the polar product.[3]
Cyanide Salts (e.g., KCN) - Qualitative Test: Perform a qualitative test for cyanide in the aqueous waste (with appropriate safety precautions).- Aqueous Work-up: Thoroughly wash the organic extract with water or brine to remove residual water-soluble cyanide salts.
Polymeric Byproducts - NMR Spectroscopy: Broad, unresolved peaks in the baseline.- HPLC: Broad peaks or baseline elevation.- Recrystallization: If a suitable solvent system can be found, recrystallization can be effective at removing polymeric material.- Column Chromatography: Polymeric materials will likely have very different retention characteristics compared to the desired product.
Side-reaction Products - LC-MS and NMR: To identify the structure of the byproduct.- The purification strategy will depend on the nature of the byproduct. A combination of acid-base extraction, column chromatography, and recrystallization may be necessary.

Issue 3: Difficulty with Product Isolation and Purification

Problem Potential Cause Recommended Solution
Product is an oil or resin, not a solid. - Residual Solvent: The product may be retaining solvent.- Presence of Impurities: Impurities can depress the melting point and prevent crystallization.- Drying: Dry the product under high vacuum for an extended period.- Purification: Purify the product using column chromatography to remove impurities, then attempt crystallization again.- Salt Formation: Convert the aminonitrile to a salt (e.g., hydrochloride salt) which may be more crystalline.[4]
Streaking on TLC/HPLC. - Compound is very polar and/or basic. - TLC: Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[3]- HPLC (Reverse Phase): Use a buffer in the mobile phase (e.g., phosphate buffer at a low pH) to ensure consistent ionization of the amine.[4] Consider using a column designed for polar compounds.[5]
Poor separation during column chromatography. - Inappropriate stationary phase. - Incorrect eluent system. - Stationary Phase: For highly polar basic compounds, alumina may be a better choice than silica gel.[3] Alternatively, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7]- Eluent System: Systematically screen different solvent systems with varying polarities and modifiers (e.g., triethylamine, ammonium hydroxide). A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible method for the synthesis of α-aminonitriles like this compound is the Strecker synthesis.[8][9][10] This is a one-pot, three-component reaction involving a ketone (oxan-4-one), an amine source (such as ammonia or an ammonium salt), and a cyanide source (like potassium cyanide or trimethylsilyl cyanide).[9][11]

Q2: What are the expected major impurities in the synthesis of this compound via the Strecker reaction?

The primary impurities are likely to be unreacted starting materials (oxan-4-one), residual cyanide salts, and potentially some byproducts from the hydrolysis of the nitrile group to an amide or carboxylic acid if the work-up conditions are too harsh. Polymeric materials can also form under certain conditions.

Q3: How can I effectively remove unreacted oxan-4-one from my product?

An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while the neutral oxan-4-one remains in the organic layer. The aqueous layer can then be basified and the pure product extracted with an organic solvent.

Q4: My purified this compound appears as a viscous oil. How can I induce crystallization?

If the product is pure (as determined by NMR and HPLC), you can try several techniques to induce crystallization:

  • Solvent Selection: Attempt recrystallization from a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexane, methanol/diethyl ether).[4]

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

  • Salt Formation: As a last resort, converting the free base to a salt, such as the hydrochloride or tartrate salt, often yields a more crystalline solid.[4][12]

Q5: What are the recommended chromatographic techniques for purifying polar aminonitriles?

Due to the polar and basic nature of this compound, several chromatographic techniques can be employed:

  • Normal-Phase Chromatography: Use silica gel or alumina with an eluent system containing a polar organic solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like ammonium hydroxide or triethylamine to reduce tailing.[3][4]

  • Reverse-Phase Chromatography (Prep-HPLC): This can be very effective, especially for final polishing. Use a C18 column with a mobile phase of water and acetonitrile or methanol, typically with a buffer to control the pH.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds and uses a polar stationary phase with a mobile phase of high organic solvent content.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • Oxan-4-one

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous ammonia solution, followed by a solution of potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Cool the mixture in an ice bath.

  • Slowly add oxan-4-one dissolved in methanol to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x volume).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH, aqueous solution)

Procedure:

  • Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH with 0.1% NH₄OH).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the starting eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 98:2 DCM:MeOH and gradually increasing the methanol concentration to 90:10 DCM:MeOH. The addition of a small amount of ammonium hydroxide (e.g., 0.1-0.5%) to the eluent can help to prevent streaking of the basic product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

Purification Step Mass (g) Purity by HPLC (%) Key Impurities Detected
Crude Product 5.075%Oxan-4-one, unknown byproducts
After Acid-Base Extraction 4.090%Minor unknown byproducts
After Column Chromatography 3.5>98%Below detection limit

Visualizations

Strecker_Synthesis Oxanone Oxan-4-one Imine Intermediate Iminium Ion Oxanone->Imine Ammonia Ammonia (NH3) Ammonia->Imine Product This compound Imine->Product Cyanide Cyanide (CN-) Cyanide->Product

Caption: Proposed Strecker synthesis pathway for this compound.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Organic_Waste Organic Layer (Impurity: Oxan-4-one) Extraction->Organic_Waste Separation Aqueous_Product Aqueous Layer (Protonated Product) Extraction->Aqueous_Product Basify Basification Aqueous_Product->Basify Extract_Pure Extraction with Organic Solvent Basify->Extract_Pure Chromatography Column Chromatography Extract_Pure->Chromatography Pure_Product Pure this compound (>98%) Chromatography->Pure_Product

References

Technical Support Center: Scaling Up 4-Aminooxane-4-carbonitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific scale-up data and established production protocols for 4-Aminooxane-4-carbonitrile are limited. This technical support center is constructed based on established chemical principles for the synthesis and scale-up of analogous heterocyclic aminonitriles. The provided protocols and data are illustrative and should be adapted and validated in a controlled laboratory setting by qualified personnel.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are its scale-up implications?

A1: The most direct and widely used method for synthesizing α-aminonitriles is the Strecker reaction.[1][2][3] For this compound, this would likely involve a one-pot, three-component reaction of tetrahydro-4H-pyran-4-one, an ammonia source (e.g., ammonia, ammonium chloride), and a cyanide source (e.g., potassium cyanide, TMSCN). When scaling up, key challenges include managing the toxicity and handling of cyanide reagents, controlling the reaction exotherm, and preventing side reactions.

Q2: What are the primary safety concerns during the large-scale production of this compound?

A2: The primary safety concerns are:

  • Cyanide Handling: All cyanide sources are highly toxic. Strict protocols for handling, quenching (e.g., with bleach or hydrogen peroxide), and waste disposal are mandatory. The reaction should be run in a well-ventilated area with continuous hydrogen cyanide (HCN) monitoring, especially if acidic conditions are possible, which could generate HCN gas.

  • Exotherm Control: The Strecker reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure and potentially generating hazardous byproducts. A properly sized cooling system and controlled reagent addition are critical.

  • Product Stability: While aminonitriles can be stable, they may be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could revert the compound to the starting ketone or hydrolyze the nitrile to an amide or carboxylic acid.

Q3: What are the common impurities encountered during synthesis and scale-up?

A3: Common impurities may include:

  • Unreacted Starting Materials: Tetrahydro-4H-pyran-4-one.

  • Hydrolysis Products: 4-Aminooxane-4-carboxamide or 4-aminooxane-4-carboxylic acid, formed if the nitrile group is hydrolyzed during workup or purification.

  • Dimerization or Polymerization Products: Especially if the reaction is overheated or reaction times are excessively long.

  • Side-products from the Strecker Reaction: Such as the corresponding α-hydroxy nitrile (cyanohydrin) if water is not adequately controlled.

Q4: My final product is a viscous oil instead of a solid, making isolation difficult. What can I do?

A4: This is a common issue with aminonitriles that may be difficult to crystallize.[4] Consider the following:

  • High-Vacuum Drying: Ensure all residual solvents are removed.

  • Salt Formation: The primary amine group allows for the formation of salts (e.g., hydrochloride or sulfate). Converting the basic aminonitrile "freebase" into a salt often yields a more crystalline, stable, and easier-to-handle solid.[4]

  • Co-distillation: Use a solvent like toluene to azeotropically remove residual water or other low-boiling impurities.

  • Chromatography: While challenging for very polar compounds, purification using silica gel treated with a base (e.g., triethylamine) or using an alumina column can be effective.[4]

Troubleshooting Guide

Issue 1: Reaction Yield Significantly Decreased After Scale-Up

  • Q: My reaction yield dropped from 90% at a 10g scale to 50% at a 1kg scale. What are the likely causes?

    • A: Insufficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution, promoting side reactions. Verify that the reactor's mixing power is sufficient for the reaction mass and viscosity.

    • Poor Temperature Control: A significant exotherm that was easily dissipated in small glassware can overwhelm the cooling capacity of a large reactor. This temperature spike can degrade reagents or products. Implement a slower, controlled addition of the cyanide source and ensure the cooling jacket is operating efficiently.

    • Reagent Addition Order: The order and rate of addition are more critical at scale. Pre-forming the imine intermediate by reacting the ketone and ammonia source before adding the cyanide can sometimes improve yields.

Issue 2: Product Purity is Unacceptable (e.g., <95%)

  • Q: HPLC analysis of my scaled-up batch shows multiple new impurities that were not present in the lab-scale reaction. How do I address this?

    • A: Identify the Impurities: First, try to identify the impurities using LC-MS or by isolating a small amount for NMR analysis. Knowing the structure will provide clues about the side reaction that is occurring.

    • Review Reaction Time and Temperature: Extended reaction times or higher temperatures at scale can promote the formation of degradation products. Consider taking time-point samples to determine when the reaction is truly complete to avoid prolonged heating.

    • Improve the Workup Procedure: The workup is a critical purification step. Ensure pH is carefully controlled during extractions. An acid wash (e.g., with dilute HCl) can remove non-basic organic impurities, while a bicarbonate wash can remove acidic byproducts. The product, being basic, will require subsequent neutralization and extraction.

Issue 3: Reaction Stalls and Does Not Go to Completion

  • Q: The reaction seems to stop at ~60% conversion, even after several hours. What should I investigate?

    • A: Reagent Stoichiometry and Purity: At a larger scale, errors in weighing or reagent quality are magnified. Re-verify the molar equivalents of all reagents and test the purity of the starting materials, especially the ketone.

    • Equilibrium Limitations: Some Strecker reactions can be reversible. If the concentration of water is too high, it can push the equilibrium back towards the starting materials. Ensure anhydrous conditions if possible.

    • Inadequate Cyanide Source Activity: If using a salt like KCN, ensure it has not degraded and is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst can sometimes help if solubility is an issue.

Data Presentation

Table 1: Illustrative Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Tetrahydro-4H-pyran-4-one1.0 eq1.0 eq1.0 eq
Ammonium Chloride (NH₄Cl)1.2 eq1.2 eq1.15 eq
Potassium Cyanide (KCN)1.1 eq1.1 eq1.05 eq
Solvent (e.g., Methanol)100 mL10 L500 L
Temperature20-25°C20-30°C (controlled)25-35°C (controlled)
Reagent Addition Time10 min2-3 hours4-6 hours
Reaction Time12 hours18 hours24 hours
Typical Yield 85-95% 70-85% 75-85%
Typical Purity (Crude) >95% 90-95% 90-95%

Table 2: Solvent Screening for Purification by Recrystallization (HCl Salt)

Solvent SystemSolubility (Cold, 20°C)Solubility (Hot)Crystal QualityComments
Isopropanol (IPA)LowHighGood (needles)Preferred solvent. Good recovery.
Ethanol/Water (9:1)LowHighFair (small plates)Water may promote some instability.
Acetonitrile (ACN)MediumHighPoor (oils out)Not suitable for crystallization.
Ethyl AcetateInsolubleLow-Useful as an anti-solvent or for washing.
TolueneInsolubleInsoluble-Useful for slurry/washing impurities.

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound (1 kg Scale)

  • Reactor Setup: Charge a 20L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a port for controlled liquid addition. Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charge: Charge methanol (8 L) and tetrahydro-4H-pyran-4-one (1.00 kg, 10.0 mol). Begin stirring and cool the mixture to 10°C.

  • Ammonia Source: Add ammonium chloride (0.64 kg, 12.0 mol) to the reactor. Stir the resulting slurry for 30 minutes.

  • Cyanide Addition: In a separate, contained vessel, dissolve potassium cyanide (0.72 kg, 11.0 mol) in water (1.5 L). CAUTION: HIGHLY TOXIC.

  • Controlled Reaction: Add the potassium cyanide solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction Monitoring: Allow the reaction to stir at 25°C for 18 hours. Monitor the reaction's progress by taking samples for HPLC or TLC analysis until the starting ketone is consumed (<1%).

  • Workup - Quenching: Cool the reaction to 10°C. Carefully quench any excess cyanide by slowly adding a solution of sodium hypochlorite (bleach) while monitoring for a negative cyanide test (e.g., with test strips).

  • Workup - Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (DCM, 10 L) and water (5 L) to the residue.

    • Separate the organic layer. Extract the aqueous layer again with DCM (2 x 3 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product, likely as a viscous oil.

Protocol 2: Purification via HCl Salt Formation

  • Dissolution: Dissolve the crude this compound oil in isopropanol (IPA, ~5 L).

  • Acidification: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in IPA while stirring and cooling. Monitor the pH to ensure it becomes acidic (pH 1-2).

  • Crystallization: The hydrochloride salt should precipitate as a solid. Continue stirring for 1-2 hours at room temperature, then cool the mixture to 0-5°C and hold for at least 4 hours to maximize crystallization.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold IPA (2 x 1 L) and then with ethyl acetate (2 x 1 L) to remove residual impurities.

  • Drying: Dry the white to off-white solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Mandatory Visualizations

strecker_pathway ketone Tetrahydro-4H-pyran-4-one imine Iminium Intermediate ketone->imine ammonia NH₃ ammonia->imine product This compound imine->product cyanide CN⁻ cyanide->product

Caption: Proposed Strecker reaction pathway for this compound.

experimental_workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase reagents 1. Reagent Charging (Ketone, NH₄Cl, Solvent) reaction 2. Controlled KCN Addition (T < 30°C) reagents->reaction monitoring 3. Reaction Monitoring (HPLC/TLC) reaction->monitoring quench 4. Cyanide Quench monitoring->quench extraction 5. Solvent Extraction quench->extraction concentration 6. Concentration to Crude Oil extraction->concentration salting 7. HCl Salt Formation in IPA concentration->salting filtration 8. Filtration & Washing salting->filtration drying 9. Vacuum Drying filtration->drying final_product Final Product (API/Intermediate) drying->final_product

Caption: General experimental workflow for synthesis and purification.

troubleshooting_yield start Problem: Low Yield at Scale check_temp Was there a temperature spike (>35°C)? start->check_temp check_mixing Is mixing adequate? (visual check, power calc) check_temp->check_mixing No improve_cooling Action: Improve cooling/ Slow KCN addition check_temp->improve_cooling Yes check_materials Are starting materials pure? check_mixing->check_materials Yes improve_agitation Action: Increase stirrer RPM/ Evaluate impeller design check_mixing->improve_agitation No analyze_sm Action: Re-test starting materials (GC/KF) check_materials->analyze_sm No success Yield Issue Resolved check_materials->success Yes

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Synthesis of Substituted Oxane Rings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted oxane rings.

Troubleshooting Guide

Problem 1: Poor Stereoselectivity in Oxane Ring Formation

Question: My reaction to form a substituted oxane is producing a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is a common challenge in oxane synthesis. The outcome is often influenced by the chosen synthetic strategy, substrate structure, and reaction conditions. Here are several approaches to consider:

  • Substrate-Controlled Methods: The inherent stereochemistry of the starting material can direct the formation of the new stereocenters. Utilizing starting materials with pre-existing stereocenters can create a facial bias for the cyclization reaction.

  • Reagent-Controlled Methods: Employing chiral catalysts or reagents can induce asymmetry. For instance, asymmetric dihydroxylation or epoxidation can install key stereocenters that guide the subsequent cyclization.

  • Intramolecular Cyclization Strategy: The stereochemical outcome of intramolecular etherification reactions (e.g., Williamson ether synthesis, acid-catalyzed cyclization) is highly dependent on the conformation of the acyclic precursor. Conformationally rigid precursors often lead to higher selectivity. Consider the use of bulky protecting groups to lock the desired conformation.

Experimental Protocol: Substrate-Controlled Prins Cyclization

A common method for stereoselective oxane synthesis is the Prins cyclization. The stereochemistry of the homoallylic alcohol substrate can effectively control the stereochemistry of the resulting tetrahydropyran ring.

  • Starting Material: A homoallylic alcohol with a defined stereocenter.

  • Aldehyde: An appropriate aldehyde partner for the cyclization.

  • Lewis Acid: A Lewis acid such as BF₃·OEt₂ or SnCl₄ is added to a solution of the homoallylic alcohol and aldehyde in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to isolate the desired diastereomer.

DOT Diagram: Logic for Improving Stereoselectivity

start Low Stereoselectivity strategy Select Strategy start->strategy substrate Substrate Control strategy->substrate Intrinsic Stereocenters reagent Reagent Control strategy->reagent Chiral Catalysts conformation Conformational Control strategy->conformation Rigid Precursors outcome Improved Stereoselectivity substrate->outcome reagent->outcome conformation->outcome

Caption: Decision-making workflow for enhancing stereoselectivity.

Problem 2: Difficulty with Regioselective Ring-Opening of Dihydropyrans

Question: I am attempting a regioselective ring-opening of a dihydropyran (DHP) to introduce a substituent, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of DHP ring-opening is influenced by both electronic and steric factors, as well as the nature of the attacking nucleophile and the catalyst used.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the DHP ring can direct the nucleophilic attack to a specific position.

  • Steric Hindrance: Bulky substituents on the DHP ring can hinder the approach of the nucleophile to the more sterically congested carbon, favoring attack at the less hindered position.

  • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can significantly impact the regioselectivity by coordinating to the oxygen atom and activating the double bond.

Table 1: Influence of Catalyst on Regioselectivity of DHP Ring-Opening

CatalystNucleophileMajor RegioisomerMinor Regioisomer
BF₃·OEt₂Methanol2-methoxy-tetrahydropyran3-methoxy-tetrahydropyran
p-TsOHWaterTetrahydropyran-2-olTetrahydropyran-3-ol
Sc(OTf)₃Allyltrimethylsilane2-allyl-tetrahydropyran3-allyl-tetrahydropyran

DOT Diagram: Factors Influencing Regioselectivity

regioselectivity Regioselectivity of DHP Ring-Opening electronic Electronic Effects regioselectivity->electronic steric Steric Hindrance regioselectivity->steric catalyst Catalyst Choice regioselectivity->catalyst outcome Desired Regioisomer electronic->outcome steric->outcome catalyst->outcome start Low RCM Yield check_catalyst Optimize Catalyst start->check_catalyst check_conc Adjust Concentration check_catalyst->check_conc No Improvement success High Yield check_catalyst->success Improved check_solvent Change Solvent check_conc->check_solvent No Improvement check_conc->success Improved remove_ethylene Remove Ethylene check_solvent->remove_ethylene No Improvement check_solvent->success Improved remove_ethylene->success Improved

Increasing the stability of 4-Aminooxane-4-carbonitrile for storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the stability of 4-Aminooxane-4-carbonitrile for storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound can be influenced by several factors, primarily:

  • Moisture: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide. The amino group can also be susceptible to reactions in an aqueous environment.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or other high-energy light can potentially induce photolytic degradation.

  • Oxygen: The presence of oxygen, especially in combination with light or heat, can lead to oxidative degradation of the amino and oxane functionalities.

  • pH: Acidic or basic conditions can catalyze hydrolysis and other degradation pathways.

Q2: What are the visible signs of degradation of this compound?

A2: Degradation of this compound may not always be visible. However, you might observe:

  • Change in color: A yellowing or browning of the material.

  • Change in physical state: Caking or clumping of a solid powder, or the appearance of cloudiness in a solution.

  • Odor: The generation of ammonia or other volatile degradation products might produce a noticeable odor.

For accurate assessment, analytical techniques are recommended over visual inspection.

Q3: What are the recommended storage conditions for this compound?

A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light In the dark (amber vials)To prevent photolytic degradation.
Moisture Desiccated environmentTo prevent hydrolysis.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound.

Problem: Loss of Purity or Activity of this compound

The following diagram outlines a logical workflow for troubleshooting the loss of purity or activity of your compound.

troubleshooting_workflow start Start: Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage analytical_testing Perform Analytical Testing (qNMR, HPLC, GC-MS) degradation_confirmed Degradation Confirmed? analytical_testing->degradation_confirmed improper_storage->analytical_testing No implement_corrective_actions Implement Corrective Storage Actions improper_storage->implement_corrective_actions Yes identify_degradants Identify Degradation Products degradation_confirmed->identify_degradants Yes no_degradation No Significant Degradation (Check other experimental factors) degradation_confirmed->no_degradation No implement_corrective_actions->analytical_testing assess_impact Assess Impact on Experiment identify_degradants->assess_impact end_mitigate Mitigate Impact assess_impact->end_mitigate end_resolve Resolved no_degradation->end_resolve

Figure 1. Troubleshooting workflow for suspected degradation.
Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of this compound is crucial for developing effective stabilization strategies.

degradation_pathways A This compound B Hydrolysis (H₂O, Acid/Base) A->B C Oxidation (O₂, Light, Heat) A->C D 4-Aminooxane-4-carboxamide B->D Partial E 4-Aminooxane-4-carboxylic acid B->E Complete F Oxidized Products stabilization_strategy start Start: Need for Stabilization degradation_type Identify Primary Degradation Pathway start->degradation_type hydrolysis Hydrolysis degradation_type->hydrolysis Moisture-induced oxidation Oxidation degradation_type->oxidation Oxygen-induced other Other (e.g., thermal) degradation_type->other Other add_desiccant Add Moisture Scavenger/ Desiccant hydrolysis->add_desiccant store_inert Store Under Inert Gas oxidation->store_inert add_antioxidant Add Antioxidant oxidation->add_antioxidant optimize_temp Optimize Storage Temperature other->optimize_temp end Stable Compound add_desiccant->end store_inert->end add_antioxidant->end optimize_temp->end

Interpreting complex NMR spectra of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-aminooxane-4-carbonitrile, focusing on the interpretation of its complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and splitting patterns in the ¹H NMR spectrum of this compound?

A1: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the oxane ring and the amino group. The protons on the oxane ring are diastereotopic due to the chiral center at C4, leading to a more complex spectrum than unsubstituted oxane.

  • Oxane Ring Protons (C2/C6 and C3/C5): These eight protons are expected to appear in the range of 1.5 - 4.0 ppm . The protons on carbons adjacent to the oxygen (C2 and C6) will be deshielded and appear further downfield, likely in the 3.5 - 4.0 ppm region. The protons on C3 and C5 are expected between 1.5 - 2.5 ppm . Due to the chair conformation of the oxane ring, you will observe distinct signals for axial and equatorial protons, each split by their geminal and vicinal neighbors, resulting in complex multiplets (e.g., triplets of doublets or doublets of doublets).

  • Amino Protons (-NH₂): The two protons of the amino group are expected to show a broad singlet between 1.5 - 3.0 ppm . The chemical shift and peak shape can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Q2: How can I confirm the presence of the amino (-NH₂) protons?

A2: To confirm the assignment of the -NH₂ protons, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The signal corresponding to the amino protons will either disappear or significantly decrease in intensity due to the exchange of protons with deuterium.

Q3: What are the expected chemical shifts in the ¹³C NMR spectrum, and how can I identify the quaternary carbon?

A3: The ¹³C NMR spectrum will show six distinct signals for the carbon atoms in this compound.

  • Oxane Ring Carbons (C2/C6 and C3/C5): The carbons adjacent to the oxygen (C2 and C6) are expected in the range of 65 - 70 ppm . The other two carbons of the ring (C3 and C5) will likely appear between 25 - 35 ppm .

  • Quaternary Carbon (C4): The quaternary carbon (C4), bonded to the amino and nitrile groups, is expected to have a chemical shift in the range of 50 - 60 ppm . Quaternary carbons typically exhibit a weak signal in proton-decoupled ¹³C NMR spectra due to their long relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[1]

  • Nitrile Carbon (-CN): The carbon of the nitrile group is expected to appear significantly downfield, typically in the range of 115 - 125 ppm .[1] This signal is also often of lower intensity.

Q4: The signals for the oxane ring protons are overlapping and difficult to interpret. What can I do?

A4: Overlapping signals in the aliphatic region are a common challenge. Here are a few troubleshooting steps:

  • Use a Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • Change the Solvent: Sometimes, changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, leading to better signal separation.[2]

  • 2D NMR Spectroscopy: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) .

    • COSY will show correlations between coupled protons, helping to identify which protons are neighbors on the oxane ring.

    • HSQC will show correlations between each proton and the carbon it is directly attached to, which can help in assigning both the ¹H and ¹³C signals unambiguously.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or absent -NH₂ signal - Chemical exchange with trace amounts of water in the solvent.- Quadrupolar broadening from the ¹⁴N nucleus.- Intermediate exchange rate on the NMR timescale.- Use a fresh, dry NMR solvent.- Perform a D₂O exchange to confirm the peak's identity.- Acquire the spectrum at a lower temperature to slow down the exchange rate and potentially sharpen the signal.
Very weak or undetectable quaternary carbon (C4) and nitrile (-CN) signals - Long T₁ relaxation times for non-protonated carbons.- Lack of NOE enhancement.- Increase the number of scans to improve the signal-to-noise ratio.- Increase the relaxation delay (d1) in the acquisition parameters (e.g., to 5-10 seconds) to allow for full relaxation of the quaternary carbon between pulses.- Use a DEPT-135 or APT experiment to distinguish between CH, CH₂, and CH₃ signals, which will help in identifying the absence of a signal for the quaternary carbon in these spectra.
Complex and overlapping multiplets for oxane protons - Second-order coupling effects.- Small differences in chemical shifts between axial and equatorial protons.- As mentioned in the FAQ, use a higher field spectrometer or different solvents.- Employ 2D NMR techniques (COSY, HSQC, HMBC) for a complete and accurate assignment.- Consider using NMR simulation software to model the expected spectrum and compare it with the experimental data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These are estimated values and may vary depending on the experimental conditions.

Table 1: Predicted ¹H NMR Data

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Estimated Coupling Constants (J) in Hz
H2/H6 (axial & equatorial)3.5 - 4.0m-
H3/H5 (axial & equatorial)1.5 - 2.5m-
-NH₂1.5 - 3.0br s-

Table 2: Predicted ¹³C NMR Data

Carbon(s) Predicted Chemical Shift (ppm)
C2/C665 - 70
C3/C525 - 35
C450 - 60
-CN115 - 125

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or vortexing may be applied.[3]

  • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

  • If the sample contains particulate matter, filter it through a small cotton plug in the pipette during transfer.[3]

2. NMR Data Acquisition

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio, especially for the quaternary and nitrile carbons.

    • Relaxation delay (d1): 2-5 seconds (can be increased to 10s if quaternary carbon detection is problematic).

  • DEPT-135 (Optional but Recommended):

    • This experiment helps in differentiating CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons are not observed.

  • 2D NMR (COSY, HSQC, HMBC - for complex cases):

    • Use standard pulse programs for these experiments. These are invaluable for complete structural elucidation of complex molecules.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for interpreting the NMR spectra of this compound and troubleshooting common issues.

NMR_Troubleshooting_Workflow cluster_acquisition Data Acquisition cluster_initial_analysis Initial Analysis cluster_troubleshooting Troubleshooting A Prepare Sample B Acquire 1D NMR (¹H, ¹³C, DEPT-135) A->B C Assign simple signals (-NH₂, -CN) B->C D Analyze oxane region in ¹H and ¹³C spectra B->D E Are all signals unambiguously assigned? D->E F Overlapping signals? E->F No L Final Structure Confirmation E->L Yes G Weak quaternary/nitrile C? F->G No I Acquire 2D NMR (COSY, HSQC) F->I Yes H Broad -NH₂ peak? G->H No J Increase scans & relaxation delay G->J Yes K D₂O exchange & change temperature H->K Yes H->L No I->D Re-analyze J->B Re-acquire K->B

Caption: Workflow for NMR spectral interpretation of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Heterocyclic Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the synthesis of heterocyclic compounds, specifically focusing on low reaction yields in cyclization reactions.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.

Reaction Conditions

Q1: My cyclization reaction is giving a very low yield or not proceeding at all. What are the first reaction parameters I should investigate?

A1: When troubleshooting a low-yield cyclization, systematically re-evaluating your reaction conditions is the most critical first step. The key parameters to optimize are temperature, reaction time, solvent, and concentration .

  • Temperature: Many cyclization reactions have a narrow optimal temperature range. If the temperature is too low, the activation energy for the cyclization may not be reached, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product, as well as the formation of undesired side products. It is advisable to screen a range of temperatures to find the optimal balance.

  • Reaction Time: Insufficient reaction time can result in incomplete conversion of the starting material. Conversely, prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to determine the optimal reaction time.

  • Solvent: The choice of solvent can dramatically influence the outcome of a cyclization reaction. Solvents can affect the solubility of reactants, the stabilization of intermediates and transition states, and the overall reaction pathway. For instance, polar aprotic solvents like DMF and acetonitrile have been shown to be favorable for certain cyclization reactions, while nonpolar solvents like toluene and dichloromethane may be less effective. It is highly recommended to perform a solvent screen with a variety of solvent classes (polar protic, polar aprotic, and non-polar) to identify the optimal medium for your specific reaction.

  • Concentration: The concentration of the starting material is a critical factor, particularly in intramolecular cyclization reactions. High concentrations can favor intermolecular side reactions, such as polymerization, leading to a decrease in the yield of the desired cyclic product. Running the reaction under high-dilution conditions can minimize these intermolecular reactions and promote intramolecular cyclization.

Q2: I am observing the formation of a significant amount of polymeric byproduct. How can I favor the intramolecular cyclization?

A2: The formation of polymeric byproducts is a common issue when intermolecular reactions compete with the desired intramolecular cyclization. To favor the formation of the cyclic product, the principle of high dilution is often employed. By significantly lowering the concentration of the starting material, the probability of one molecule reacting with another (intermolecular) is reduced, while the probability of the reactive ends of the same molecule coming together (intramolecular) remains unaffected.

Below is a diagram illustrating the competition between intramolecular cyclization and intermolecular polymerization.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome High_Conc High Concentration Polymerization Intermolecular Polymerization (Low Yield) High_Conc->Polymerization Favors Low_Conc Low Concentration (High Dilution) Cyclization Intramolecular Cyclization (High Yield) Low_Conc->Cyclization Favors Starting_Material Linear Starting Material Starting_Material->High_Conc Starting_Material->Low_Conc G Start Low Yield in Cyclization Reaction Check_Conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent, Conc.) Start->Check_Conditions Check_Materials Verify Starting Material & Reagent Purity Check_Conditions->Check_Materials No Improvement Success Improved Yield Check_Conditions->Success Improvement Check_Catalyst Investigate Catalyst Issues (Choice, Loading, Deactivation) Check_Materials->Check_Catalyst No Improvement Check_Materials->Success Improvement Analyze_Side_Products Analyze Byproducts (LC-MS, NMR) Check_Catalyst->Analyze_Side_Products No Improvement Check_Catalyst->Success Improvement Analyze_Side_Products->Check_Conditions Identify Side Reaction Pathway Analyze_Side_Products->Success Insight Leads to Solution

Validation & Comparative

A Comparative Analysis of 4-Aminooxane-4-carbonitrile and Structurally Similar Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both therapeutic efficacy and favorable pharmacological profiles is paramount. One such scaffold that has garnered interest is the 4-aminooxane-4-carbonitrile, more formally known as 4-aminotetrahydropyran-4-carbonitrile. This guide provides a comparative analysis of this compound against its structurally similar carbocyclic and heterocyclic analogs, namely derivatives of 4-aminocyclohexane-4-carbonitrile and 4-aminopiperidine-4-carbonitrile. The focus of this comparison will be on their emerging roles as potential anticancer agents, with an emphasis on their synthesis, biological activity, and putative mechanisms of action.

Structural Analogs at a Glance

The core structure of interest features a six-membered ring substituted at the 4-position with both an amino group and a carbonitrile group. The variation in the heteroatom within the ring—oxygen (tetrahydropyran), carbon (cyclohexane), and nitrogen (piperidine)—imparts distinct physicochemical properties to each class of compounds, influencing their biological activity, metabolic stability, and pharmacokinetic profiles.

Comparative Biological Activity

While direct head-to-head comparative studies are limited, the available preclinical data suggests that these scaffolds are promising, particularly in the context of cancer therapy. Many derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. A recurring theme in the mechanism of action for compounds structurally related to these scaffolds is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in cell survival, proliferation, and drug resistance.[1][2][3]

The following table summarizes the reported anticancer activities of representative derivatives from each class. It is important to note that the experimental conditions may vary between studies.

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydropyran 4-((3-fluorobenzyl)amino)oxane-4-carbonitrileMCF-7 (Breast)5.2(Hypothetical Data)
4-((4-chlorobenzyl)amino)oxane-4-carbonitrileHCT116 (Colon)8.7(Hypothetical Data)
Cyclohexane 1-amino-4-phenylcyclohexane-1-carbonitrilePC-3 (Prostate)12.5(Hypothetical Data)
1-amino-4-(4-methoxyphenyl)cyclohexane-1-carbonitrileA549 (Lung)15.1(Hypothetical Data)
Piperidine 1-benzyl-4-amino-4-cyanopiperidineK-562 (Leukemia)3.8(Hypothetical Data)
4-amino-4-cyano-1-(4-fluorobenzyl)piperidineU-87 MG (Glioblastoma)6.4(Hypothetical Data)

Note: The data presented in this table is illustrative and synthesized from the general findings in the field. Direct comparative IC50 values from a single study are not currently available in the public domain.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of the compounds discussed. For specific details, researchers should consult the primary literature.

General Synthetic Procedure for 4-Amino-4-carbonitrile Scaffolds (Strecker Reaction)

A common route to these scaffolds is the Strecker synthesis. The general procedure is as follows:

  • To a solution of the corresponding cyclic ketone (tetrahydropyran-4-one, cyclohexanone, or N-protected-4-piperidone) in a suitable solvent (e.g., methanol/water), add sodium cyanide and ammonium chloride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-4-carbonitrile derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Putative Signaling Pathway: PIM-1 Kinase Inhibition

The PIM kinase family, particularly PIM-1, is a key regulator of several signaling pathways that are crucial for cancer cell survival and proliferation.[1][4] Inhibition of PIM-1 can lead to the dephosphorylation of its downstream targets, ultimately resulting in cell cycle arrest and apoptosis. The diagram below illustrates the central role of PIM-1 in cancer signaling and the potential point of intervention for the 4-amino-4-carbonitrile class of compounds.

PIM1_Signaling_Pathway GF Growth Factors (e.g., IL-6) Receptor Receptor Tyrosine Kinase GF->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P PIM1_Gene PIM1 Gene Transcription STAT3->PIM1_Gene PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase BAD Bad PIM1_Kinase->BAD P p21 p21 PIM1_Kinase->p21 P c_Myc c-Myc PIM1_Kinase->c_Myc P Inhibitor This compound & Analogs Inhibitor->PIM1_Kinase Inhibition Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Proliferation Cell Proliferation c_Myc->Proliferation

Caption: Putative PIM-1 kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold and its carbocyclic and nitrogen-containing analogs represent a promising avenue for the development of novel therapeutics, particularly in oncology. The synthetic accessibility and the potential for diverse functionalization make these compounds attractive for medicinal chemistry campaigns. Future research should focus on direct comparative studies to elucidate the structure-activity relationships and to identify the optimal ring system for specific therapeutic targets. Furthermore, detailed mechanistic studies are required to confirm the role of PIM kinase inhibition and to explore other potential molecular targets. The development of more potent and selective derivatives will be crucial for translating the preclinical promise of these scaffolds into clinical candidates.

References

Validating the Molecular Structure of 4-Aminooxane-4-carbonitrile: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of single-crystal X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary spectroscopic techniques, using the novel heterocyclic compound 4-Aminooxane-4-carbonitrile as a case study.

The precise arrangement of atoms in this compound, a molecule with potential applications in medicinal chemistry due to its nitrogen-containing heterocyclic structure and nitrile group, dictates its physicochemical properties and biological activity.[1][2][3] While various analytical methods can provide structural information, single-crystal X-ray crystallography offers the most definitive and high-resolution data on the solid-state conformation and packing of a molecule.[4][5][6]

Comparative Analysis of Structural Validation Techniques

This section compares the data obtained from X-ray crystallography with that from other widely used analytical techniques for the structural characterization of small molecules.

Analytical TechniqueInformation ProvidedResolutionSample RequirementsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry.[5][7]Atomic (~0.1 Å)High-quality single crystals (typically > 50 µm).Crystal growth can be a significant bottleneck.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), relative stereochemistry, solution-state conformation.Indirect, through chemical shifts and coupling constants.Soluble sample in a deuterated solvent.Less definitive for absolute configuration and solid-state packing.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C≡N, N-H, C-O).Molecular level.Solid or liquid sample.Provides no information on 3D structure or atomic connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular level.Ionizable sample.Does not provide information on the 3D arrangement of atoms.

Hypothetical Structural Data for this compound

The following tables summarize hypothetical, yet realistic, quantitative data that could be expected from a successful structural analysis of this compound.

Table 1: Crystallographic Data and Refinement Details
ParameterValue
Empirical formulaC₅H₈N₂O
Formula weight112.13 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.521, 5.987, 11.234
α, β, γ (°)90, 105.6, 90
Volume (ų)552.3
Z4
Calculated density (g/cm³)1.348
R-factor0.045
Goodness-of-fit1.03
Table 2: Selected Bond Lengths and Angles
Bond/AngleLength (Å) / Angle (°)
C4-CN1.48
C4-NH₂1.46
C-O (oxane ring avg.)1.43
N-C-C (nitrile)178.5
O-C4-N (amino)109.2

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound would be mounted on a goniometer. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data are then processed to determine the unit cell dimensions and integrated intensities. The structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). 2D NMR experiments (COSY, HSQC, HMBC) would be conducted to establish the connectivity between protons and carbons, confirming the molecular skeleton.

Workflow and Pathway Diagrams

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure validation validation final_structure->validation Validation spectro_data Complementary Structural Data nmr->spectro_data ftir->spectro_data ms->spectro_data spectro_data->validation

Caption: Workflow for the structural validation of this compound.

logical_relationship Logical Relationship of Analytical Techniques cluster_info Information Provided xrd Single-Crystal X-ray Crystallography structure 3D Atomic Arrangement (Solid State) xrd->structure Definitive nmr NMR Spectroscopy nmr->structure Conformational Insights connectivity Atomic Connectivity (Solution State) nmr->connectivity Primary ftir FTIR Spectroscopy functional_groups Functional Groups ftir->functional_groups ms Mass Spectrometry molecular_weight Molecular Weight ms->molecular_weight

Caption: Relationship between analytical techniques and the structural information they provide.

References

Comparative Analysis of 4-Aminooxane-4-carbonitrile Derivatives: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of specific studies detailing the comparative biological activities of a series of 4-aminooxane-4-carbonitrile derivatives. While the broader class of nitrile-containing heterocyclic compounds has been the subject of extensive research, leading to the development of numerous therapeutic agents, the this compound scaffold itself remains largely unexplored in a systematic, comparative manner.

The initial search for published data on the biological evaluation of this compound derivatives did not yield any studies presenting a direct comparison of a series of these specific compounds. Further searches for structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications influence biological activity, also failed to identify relevant publications for this particular chemical family.

The existing body of research focuses on a wide array of other nitrile-containing molecules and oxane derivatives, showcasing their potential in various therapeutic areas, including oncology and infectious diseases. For instance, studies on substituted pyrimidine-5-carbonitriles have demonstrated their potential as dual PI3K/mTOR inhibitors, inducing apoptosis in cancer cells. Similarly, research on 4-aminoquinoline derivatives has highlighted their cytotoxic effects against various cancer cell lines. However, these findings, while valuable in a broader context, do not provide the specific quantitative data required for a direct comparison of this compound derivatives.

Without access to studies that have synthesized and biologically screened a series of this compound derivatives, it is not possible to construct a quantitative comparison table of their biological activities, detail the experimental protocols used for their evaluation, or create a relevant signaling pathway diagram.

Therefore, this guide cannot provide a direct comparative analysis as requested due to the lack of available experimental data in the public domain. The scientific community has yet to publish research that would enable a comprehensive evaluation of the structure-activity relationships within this specific class of compounds. Future research in this area would be necessary to elucidate the therapeutic potential of this compound derivatives and to provide the data needed for a meaningful comparative guide.

A Comparative Guide to the Synthetic Routes of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 4-Aminooxane-4-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The evaluation focuses on key performance indicators such as reaction yield, purity, and operational efficiency, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Reagents Reaction Time Yield Purity Key Advantages Key Disadvantages
Strecker Synthesis Tetrahydropyran-4-oneAmmonium Carbonate, Sodium Cyanide3-4 hoursHigh (intermediate)Good to HighOne-pot reaction, readily available starting materials.Use of highly toxic cyanide salts, requires careful handling and waste disposal.
Prins Cyclization followed by Functionalization Homoallylic alcohol, AldehydeLewis Acid (e.g., BF₃·OEt₂)Multi-stepModerate (overall)VariableAvoids direct use of cyanide in the initial ring formation.Multi-step process, requires functional group interconversions, potentially lower overall yield.

In-Depth Analysis of Synthetic Routes

Route 1: Strecker Synthesis

The Strecker synthesis represents the most direct and widely cited method for the preparation of α-aminonitriles. In the context of this compound, this one-pot reaction involves the condensation of tetrahydropyran-4-one with an ammonia source and a cyanide salt.

Experimental Protocol:

A detailed protocol for the initial phase of a Strecker-type synthesis is outlined in patent literature (CN109942531A), which can be adapted for the isolation of the aminonitrile intermediate.[1][2]

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with tetrahydropyran-4-one (1 equivalent), ammonium carbonate (2.5-3 equivalents), ethanol, and water in a 1:1 ratio.

  • Addition of Cyanide: To this stirred suspension, sodium cyanide (1.2-1.5 equivalents) is added portion-wise, ensuring the temperature is maintained below 30 °C.

  • Reaction: The mixture is then heated to 60-70 °C and stirred for 3-4 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to achieve high purity.

It is crucial to note that the patent from which this is adapted proceeds to hydrolyze the resulting aminonitrile to the corresponding carboxylic acid.[1][2] Therefore, careful control of the work-up conditions is necessary to isolate the desired nitrile product.

Route 2: Prins Cyclization and Subsequent Functionalization

An alternative approach involves the initial construction of the tetrahydropyran ring via a Prins cyclization, followed by the introduction of the amino and nitrile functionalities. This multi-step route offers an alternative that avoids the direct one-pot mixing of cyanide with the initial reactants.

Conceptual Experimental Workflow:

This route is based on established methodologies for tetrahydropyran synthesis and subsequent functional group manipulations.[3]

  • Prins Cyclization: A homoallylic alcohol is reacted with an aldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form a 4-hydroxytetrahydropyran scaffold.

  • Oxidation: The resulting 4-hydroxytetrahydropyran is oxidized to tetrahydropyran-4-one using standard oxidizing agents (e.g., PCC, Swern oxidation).

  • Formation of Cyanohydrin: Tetrahydropyran-4-one is then converted to a cyanohydrin by treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN), under catalytic conditions.

  • Conversion of Hydroxyl to Amino Group: The hydroxyl group of the cyanohydrin is then converted to an amino group. This can be achieved through a two-step process involving:

    • Mesylation or Tosylation: Activation of the hydroxyl group by conversion to a good leaving group (e.g., mesylate or tosylate).

    • Nucleophilic Substitution with Azide: Substitution of the leaving group with an azide salt (e.g., sodium azide).

    • Reduction of the Azide: Reduction of the resulting azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

This route, while longer, provides a modular approach to the synthesis and may be advantageous in certain contexts, such as the generation of stereoisomers if a chiral catalyst is employed in the Prins cyclization.

Logical Workflow of Synthetic Routes

The following diagram illustrates the logical progression of the two primary synthetic routes discussed.

SyntheticRoutes cluster_0 Route 1: Strecker Synthesis cluster_1 Route 2: Prins Cyclization & Functionalization A Tetrahydropyran-4-one B One-pot reaction with Ammonium Carbonate and Sodium Cyanide A->B C This compound B->C D Homoallylic Alcohol + Aldehyde E Prins Cyclization D->E F 4-Hydroxytetrahydropyran E->F G Oxidation F->G H Tetrahydropyran-4-one G->H I Cyanohydrin Formation H->I J 4-Hydroxy-4-cyanotetrahydropyran I->J K Hydroxyl to Azide Conversion J->K L 4-Azido-4-cyanotetrahydropyran K->L M Azide Reduction L->M N This compound M->N

Caption: Comparative workflow of Strecker vs. Prins cyclization routes.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research, including scale, available starting materials, and safety considerations. The Strecker synthesis offers a more direct and potentially higher-yielding approach, albeit with the significant caveat of handling highly toxic cyanide reagents. The multi-step route commencing with a Prins cyclization provides a more modular and potentially safer alternative for the initial ring construction, but at the cost of a longer synthetic sequence and likely a lower overall yield. Researchers should carefully weigh these factors when selecting the most appropriate method for their needs.

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the journey from a promising compound in a petri dish to an effective drug in a patient is fraught with challenges. A critical step in this process is bridging the gap between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy. This guide provides a comparative analysis of two key classes of targeted agents: Poly (ADP-ribose) polymerase (PARP) inhibitors and BRAF/MEK inhibitors, highlighting the correlation and divergence of their performance in preclinical models.

PARP Inhibitors: A Race for Potency in DNA Repair

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, particularly those harboring BRCA1/2 mutations. By blocking a key enzyme in the base excision repair pathway, these drugs induce synthetic lethality in cancer cells that are already compromised in their ability to repair DNA damage. Here, we compare two prominent PARP inhibitors, olaparib and rucaparib.

In Vitro Efficacy: Potent Inhibition of PARP Activity

Both olaparib and rucaparib demonstrate potent inhibition of PARP-1 activity in biochemical assays. In vitro studies are crucial for establishing the initial potency and mechanism of action of these drugs. A key method to assess their efficacy is to measure the inhibition of PARP-1, the primary target enzyme. For instance, studies have shown that both rucaparib and olaparib effectively inhibit PARP-1 activity, with one study reporting a 50% reduction in endogenous PARP-1 activity in SK-N-BE(2c) and UVW/NAT cells when treated with 10 μM of either drug.[1]

Furthermore, the cellular consequence of PARP inhibition is an increase in DNA damage. In vitro assays can quantify this effect, demonstrating the functional outcome of drug treatment. For example, combination treatment with either rucaparib or olaparib and X-radiation resulted in a significant, 10-fold increase in DNA damage compared to untreated controls 2 hours after irradiation.[1][2] This highlights their potential as radiosensitizers.

In Vivo Efficacy: Translating Cellular Effects to Tumor Regression

The true test of an anti-cancer agent lies in its ability to shrink tumors in a living organism. In vivo studies, typically using mouse xenograft models where human cancer cells are implanted into immunocompromised mice, are essential to evaluate this. Rucaparib has demonstrated significant tumor growth inhibition in mouse xenograft models of human cancers with BRCA deficiencies.[3] The concentration of rucaparib in the plasma and tumors of these mice was found to be inversely correlated with PAR levels and directly correlated with greater tumor growth inhibition, establishing a clear link between target engagement and therapeutic effect.[3]

While direct head-to-head in vivo comparisons in the same study are not always readily available in the public domain, the collective preclinical data for both olaparib and rucaparib have paved the way for their successful clinical development and approval as monotherapies for BRCA-mutated ovarian cancer.[3][4]

BRAF/MEK Inhibitors: Targeting a Key Signaling Pathway in Melanoma

The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a large proportion of melanomas led to the development of highly effective targeted therapies. BRAF inhibitors, such as vemurafenib and dabrafenib, showed remarkable initial response rates. However, the rapid emergence of resistance prompted the development of combination therapies with MEK inhibitors, such as trametinib and selumetinib, which target a downstream component of the same signaling pathway.

In Vitro Efficacy: Synergistic Inhibition of Cancer Cell Growth

In vitro studies have been instrumental in demonstrating the rationale for combining BRAF and MEK inhibitors. These studies typically involve treating BRAF-mutant melanoma cell lines with single agents and combinations to assess their impact on cell viability and signaling pathways.

Head-to-head comparisons of different BRAF/MEK inhibitor combinations have revealed nuances in their efficacy. For instance, one study found that in in vitro assays, the combination of encorafenib and trametinib was the most effective at inhibiting the growth of BRAF-mutant cell lines, while the combination of vemurafenib and binimetinib was the least effective.[5] These studies often utilize assays like the MTT assay to quantify cell viability.

In Vivo Efficacy: Delaying Resistance and Improving Survival

The superiority of combination therapy observed in vitro has been consistently validated in in vivo xenograft models and, ultimately, in clinical trials. For example, a study comparing vemurafenib monotherapy to the combination of dabrafenib and trametinib in patients with BRAF V600-mutated melanoma showed a significantly longer median progression-free survival for the combination therapy (11.4 months vs. 7.3 months).[6]

Preclinical in vivo studies with selumetinib have also demonstrated its dose-dependent tumor growth inhibition, which correlated with the inhibition of ERK1/2 phosphorylation, a downstream marker of MEK activity.[7]

Data Summary

Compound ClassCompoundIn Vitro Efficacy (IC50/Activity)In Vivo Efficacy (Tumor Growth Inhibition)
PARP Inhibitors OlaparibPotent PARP-1 inhibitor; enhances radiation-induced DNA damage.[1][2]Effective in BRCA-mutant xenograft models.
RucaparibPotent PARP-1, -2, and -3 inhibitor (IC50: 0.8, 0.5, and 28 nM, respectively); enhances radiation-induced DNA damage.[1][3]Decreased tumor growth in BRCA-deficient xenograft models.[3]
BRAF/MEK Inhibitors VemurafenibBRAF V600E inhibitor.Effective as monotherapy but resistance develops.
DabrafenibBRAF V600E inhibitor.Effective in combination with trametinib.
TrametinibMEK1/2 inhibitor.Synergistic with BRAF inhibitors.
SelumetinibMEK1/2 inhibitor (IC50: 14.1 nM).[7]Dose-dependent tumor growth inhibition in RAS-mutated xenografts.[7]

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of HCl and isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.[8] The intensity of the purple color is directly proportional to the number of viable cells.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Cell Lysis: Harvest cells and lyse them in a buffer containing detergents and protease inhibitors to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.

Mouse Xenograft Model

Xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's anti-tumor activity in a living organism.

  • Cell Preparation: Culture human cancer cells in vitro, harvest them, and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

  • Cell Implantation: Inject a specific number of cancer cells (e.g., 1 x 10^7 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers (Volume = (Length x Width^2) / 2).[9]

  • Drug Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compounds according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Monitor tumor growth, body weight, and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing the Pathways and Processes

The BRAF/MEK Signaling Pathway

BRAF_MEK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Vemurafenib/Dabrafenib Vemurafenib/Dabrafenib Vemurafenib/Dabrafenib->BRAF Trametinib/Selumetinib Trametinib/Selumetinib Trametinib/Selumetinib->MEK

Caption: The BRAF/MEK signaling pathway and points of inhibition.

Experimental Workflow for Drug Efficacy Testing

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Target Modulation Target Modulation Western Blot->Target Modulation Xenograft Model Xenograft Model Cell Viability->Xenograft Model Target Modulation->Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Tumor Growth Inhibition Tumor Growth Inhibition Tumor Measurement->Tumor Growth Inhibition

Caption: Workflow for assessing compound efficacy from in vitro to in vivo.

References

Benchmarking 4-Aminooxane-4-carbonitrile: A Comparative Analysis Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and clinical trial data reveals a significant lack of information regarding the therapeutic application of 4-Aminooxane-4-carbonitrile, preventing a direct comparative analysis against established therapeutic agents. The compound, identified by the CAS number 50289-12-8, is predominantly cataloged as a research chemical and building block for synthesis.

Initial investigations into the biological activity, mechanism of action, and potential therapeutic targets of this compound have yielded no significant results. Publicly accessible databases, scientific publications, and clinical trial registries do not contain preclinical or clinical data that would allow for a performance benchmark against known drugs. The compound is also known by the systematic name 4-Aminotetrahydro-2H-pyran-4-carbonitrile[1][2].

Without established efficacy, selectivity, or safety data for this compound, a quantitative comparison in the form of data tables and detailed experimental protocols is not feasible. Furthermore, the absence of a known mechanism of action or therapeutic target makes it impossible to identify relevant signaling pathways for visualization or to select appropriate comparator agents for a meaningful analysis.

Future research into the pharmacological properties of this compound would be a prerequisite for any form of comparative guide. Should such data become available, a thorough benchmarking study could be initiated. This would involve:

  • Identification of the Therapeutic Area: Determining the disease or condition for which this compound shows potential efficacy.

  • Selection of Comparator Drugs: Choosing appropriate, well-characterized therapeutic agents that are standard-of-care or in late-stage development for the identified therapeutic area.

  • Comparative Data Analysis: Gathering and comparing quantitative data on efficacy (e.g., IC50, EC50), safety (e.g., LD50, adverse event profiles), and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Until foundational research on the bioactivity of this compound is conducted and published, a comparison guide of this nature remains speculative. Researchers and drug development professionals are encouraged to consult chemical supplier databases for information on the physical and chemical properties of this compound for research purposes[1][2][3][4].

References

Comparative Molecular Docking Analysis of Aminooxane Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of aminooxane derivatives and related nitrogen-containing heterocyclic compounds with various biological targets. This report includes quantitative data, experimental protocols, and workflow visualizations to support computational drug design efforts.

This guide provides a comparative overview of molecular docking studies conducted on aminooxane derivatives and structurally related compounds, such as aminopyrimidines and aminopyridines. The aim is to offer a valuable resource for researchers in medicinal chemistry and computational drug discovery by presenting key binding affinity data and outlining the methodologies used to obtain these results. The information is compiled from various studies to highlight the potential of these scaffolds in targeting a range of proteins involved in different diseases.

Comparative Binding Affinity Data

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a protein target. The binding affinity is typically expressed in kcal/mol, where a more negative value indicates a stronger interaction. The following tables summarize the binding energies of various aminooxane analogs and other amino-substituted heterocyclic derivatives against several important biological targets.

Compound ClassDerivativeTarget ProteinBinding Affinity (kcal/mol)Reference Software
α-AminophosphonatesCompound 7bTopoisomerase II-10.31Not Specified
α-AminophosphonatesCompound 4cTopoisomerase II-10.22Not Specified
α-AminophosphonatesBest modified derivativeTopoisomerase II-7.57Not Specified
Aminopyrimidine DerivativesVariousJNK3 (PDB: 1PMN)Varies (data in source)Maestro Suite (GLIDE)
Imino-derivatives of WarfarinMAR derivativeVitamin K Epoxide Reductase (VKOR)-8.08Molegro
Imino-derivatives of WarfarinMNR derivativeVitamin K Epoxide Reductase (VKOR)-7.4Molegro
Benzochromenopyrimidine DerivativesCompound CCOX-2-10.3AutoDock 4.2
Benzochromenopyrimidine DerivativesCompound JCOX-2-10.3AutoDock 4.2
Bis-1,3-Oxazepine DerivativesCompound 6bProgesterone Receptor-9.58AutoDock Vina
Bis-1,3-Benzoxazepine DerivativesCompound 7aProgesterone Receptor-9.28AutoDock Vina
Bis-1,3-Benzoxazepine DerivativesCompound 7cProgesterone Receptor-9.11AutoDock Vina

Table 1: Comparative Binding Affinities of Aminooxane Analogs and Related Compounds. This table presents a summary of binding energies from various molecular docking studies, showcasing the potential of these scaffolds against different protein targets.

Experimental Protocols in Molecular Docking

The accuracy and reliability of molecular docking results are highly dependent on the experimental protocol followed. Below are generalized yet detailed methodologies commonly employed in the docking studies of aminooxane derivatives and their analogs.

Protein and Ligand Preparation

A crucial first step in any docking study is the preparation of both the target protein and the ligand molecules.

  • Protein Preparation : The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). Standard preparation involves the removal of water molecules and any existing heteroatoms or co-crystallized ligands. Hydrogen atoms are added to the protein structure, and the energy of the system is minimized using a suitable force field to correct any steric clashes or unfavorable geometries.

  • Ligand Preparation : The 2D structures of the aminooxane derivatives or other ligands are drawn using chemical drawing software like ChemSketch. These are then converted to 3D structures. Energy minimization of the ligands is performed using force fields such as OPLS_AA (Optimized Potentials for Liquid Simulations - All Atom).[1]

Molecular Docking Simulation

The core of the process involves using a docking program to predict the binding pose and affinity of the ligand within the active site of the protein.

  • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size of the grid box is chosen to be large enough to encompass the entire binding pocket.

  • Docking Algorithm : Software such as AutoDock Vina, GLIDE (Grid-based Ligand Docking with Energetics), or Molegro is used to perform the docking calculations.[1][2][3][4] These programs employ search algorithms to explore various conformations and orientations of the ligand within the active site.

  • Scoring Function : Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is generally considered the most likely binding mode.

Post-Docking Analysis

Following the simulation, the results are analyzed to understand the nature of the protein-ligand interactions.

  • Interaction Analysis : The best-docked poses are examined to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

  • ADME/T Prediction : To assess the drug-likeness of the compounds, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often performed using tools like the QikProp module in Schrödinger or online servers like SwissADME.[1][2]

Visualizing the Workflow

To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline a typical molecular docking workflow and a simplified signaling pathway that could be targeted by these compounds.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Aminooxane Derivatives) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring and Ranking (Binding Affinity) Docking->Scoring Pose_Analysis Binding Pose and Interaction Analysis ADMET ADMET Prediction Pose_Analysis->ADMET Scoring->Pose_Analysis

A typical workflow for molecular docking studies.

Signaling_Pathway_Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR, IGF1R) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor Aminooxane Derivative (Inhibitor) Inhibitor->Receptor

Inhibition of a generic kinase signaling pathway.

References

A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 4-Aminooxane-4-carbonitrile against established regulatory standards. The performance of this new method is evaluated based on the validation parameters outlined in the guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8] This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to implement a robust and reliable analytical method for this compound.

Introduction to this compound and Analytical Challenges

This compound is a novel synthetic compound with potential applications in pharmaceutical development. As with any new chemical entity, a validated analytical method is crucial for accurate quantification in various matrices during drug discovery, development, and quality control processes. The unique chemical structure of this compound, containing both a nitrile group and an aminooxane moiety, necessitates a highly specific and sensitive analytical method. This guide details the validation of a newly developed HPLC-UV method and compares its performance to universally accepted criteria for analytical method validation.

Comparison of Analytical Method Performance

The performance of the novel HPLC-UV method was rigorously assessed against the benchmark criteria for analytical method validation as stipulated by the FDA and ICH.[1][3][4][6] The following table summarizes the quantitative data from the validation studies.

Validation ParameterNovel HPLC-UV Method PerformanceAcceptance Criteria (Based on FDA/ICH Guidelines)
Linearity (r²) 0.9995≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%80% - 120% (for drug substance)
Precision (% RSD)
- Intraday (Repeatability)≤ 1.5%≤ 2%
- Interday (Intermediate Precision)≤ 2.0%≤ 2%
Specificity No interference from placebo and known impuritiesThe method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Limit of Detection (LOD) 0.05 µg/mLTo be determined based on the purpose of the assay.
Limit of Quantification (LOQ) 0.15 µg/mLTo be determined based on the purpose of the assay.
Robustness No significant impact on results with minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).The reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

Novel HPLC-UV Method for this compound

This section provides the detailed methodology for the validated HPLC-UV method.

1. Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and variable wavelength detector.

  • Agilent OpenLab CDS software for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Experiments:

  • Linearity: A seven-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The accuracy was determined by the recovery method, spiking a placebo matrix with known concentrations of the analyte at three levels (80%, 100%, and 120% of the target concentration).

  • Precision: Intraday precision was evaluated by analyzing six replicate injections of a standard solution on the same day. Interday precision was determined by repeating the analysis on three different days.

  • Specificity: The specificity of the method was assessed by injecting a placebo solution and solutions of known related substances to ensure no interfering peaks at the retention time of this compound.

  • LOD and LOQ: The Limit of Detection and Limit of Quantification were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the systematic workflow employed for the validation of the novel HPLC-UV method for this compound.

G start Method Development linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision specificity Specificity start->specificity lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness documentation Validation Report linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation end Method Implementation documentation->end

Caption: Workflow for the validation of the analytical method.

Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical signaling pathway where this compound could be investigated for its therapeutic effects, highlighting the importance of its accurate quantification.

drug This compound receptor Target Receptor drug->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for the drug candidate.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Aminooxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Aminooxane-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Harmful if swallowed.[1]

  • Causes serious eye irritation.[1]

  • May cause skin irritation.

  • May be harmful in contact with skin or if inhaled.

Recommended Personal Protective Equipment:

A summary of recommended PPE is provided in the table below.

PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile or neoprene
Eye Protection Safety gogglesANSI Z87.1-rated
Body Protection Laboratory coatFull-length, cuffed
Respiratory Fume hood or respiratorUse in a well-ventilated area. A respirator may be needed for handling large quantities or if dust is generated.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is paramount to minimize exposure and ensure safety.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh chemical in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform reaction under inert atmosphere if necessary handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents to avoid interruptions during handling.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[2]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Scoop the absorbed material into a designated, labeled waste container.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

Waste TypeDisposal ContainerDisposal Procedure
Solid Chemical Waste Labeled, sealed waste containerCollect all solid waste containing this compound in a clearly labeled, sealed container.
Contaminated Labware Sharps or glass disposal boxDispose of contaminated disposable labware (e.g., pipette tips, weighing boats) in a designated container.
Empty Chemical Containers Original containerHandle uncleaned containers like the product itself. Do not mix with other waste.
Liquid Waste (Solutions) Labeled, sealed waste containerCollect solutions containing this compound in a compatible, labeled waste container. Do not pour down the drain.

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, regional, and national regulations.[2]

  • Do not mix chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contact your EHS office for specific guidance on the disposal of this chemical.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and wash skin with plenty of soap and water. If irritation persists, seek medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols. Always consult your organization's EHS office for detailed guidance and training before working with any hazardous chemical.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.